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  • Product: N-cyclopentyl-4-hydroxybenzamide
  • CAS: 1019403-15-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-cyclopentyl-4-hydroxybenzamide: Physicochemical Properties and Synthetic Pathways

For Researchers, Scientists, and Drug Development Professionals Introduction N-cyclopentyl-4-hydroxybenzamide is a chemical compound belonging to the benzamide class of molecules. The benzamide scaffold is a prevalent st...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-cyclopentyl-4-hydroxybenzamide is a chemical compound belonging to the benzamide class of molecules. The benzamide scaffold is a prevalent structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The incorporation of a cyclopentyl group introduces a non-polar, alicyclic moiety that can influence the compound's pharmacokinetic and pharmacodynamic properties, such as its binding affinity to biological targets and its metabolic stability. This guide provides a comprehensive overview of the fundamental physicochemical properties of N-cyclopentyl-4-hydroxybenzamide, including its molecular weight and exact mass, alongside a detailed exploration of its synthesis and characterization.

Physicochemical Properties of N-cyclopentyl-4-hydroxybenzamide

The precise determination of a compound's molecular weight and mass is fundamental to its identification, characterization, and quantification in various experimental settings.

Molecular Weight and Exact Mass

The molecular formula of N-cyclopentyl-4-hydroxybenzamide is C₁₂H₁₅NO₂. Based on this, its molecular weight and exact mass have been computationally determined.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₅NO₂PubChem[1]
Molecular Weight 205.25 g/mol Computed by PubChem[1]
Exact Mass 205.110278721 DaComputed by PubChem[1]
Monoisotopic Mass 205.110278721 DaComputed by PubChem[1]

Molecular weight is the sum of the atomic weights of the constituent atoms in a molecule, based on the natural isotopic abundance of those elements. It is a crucial parameter for preparing solutions of known molarity and for stoichiometric calculations in chemical reactions.

Exact mass , on the other hand, is the mass of a molecule calculated from the masses of the most abundant isotope of each element. This value is of paramount importance in high-resolution mass spectrometry for the unambiguous identification of a compound.

Synthesis of N-cyclopentyl-4-hydroxybenzamide

The synthesis of N-cyclopentyl-4-hydroxybenzamide can be achieved through the formation of an amide bond between 4-hydroxybenzoic acid and cyclopentylamine. A common and effective method involves the activation of the carboxylic acid group of 4-hydroxybenzoic acid to facilitate nucleophilic attack by the amine.

G cluster_0 Starting Materials cluster_1 Activation Step cluster_2 Amide Bond Formation 4-Hydroxybenzoic_Acid 4-Hydroxybenzoic Acid Activating_Agent Activating Agent (e.g., SOCl₂, EDCI/HOBt) 4-Hydroxybenzoic_Acid->Activating_Agent Reaction Cyclopentylamine Cyclopentylamine Product N-cyclopentyl-4-hydroxybenzamide Cyclopentylamine->Product Activated_Intermediate Acyl Chloride or Activated Ester Intermediate Activating_Agent->Activated_Intermediate Forms Activated_Intermediate->Cyclopentylamine Nucleophilic Attack p38_MAPK_Pathway Stress_Stimuli Inflammatory Cytokines / Stress MAPKKK MAPKKK (e.g., TAK1, ASK1) Stress_Stimuli->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK Phosphorylates p38_MAPK p38 MAPK MAPKK->p38_MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, CREB) p38_MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response (Cytokine Production) Transcription_Factors->Inflammatory_Response N_cyclopentyl_4_hydroxybenzamide N-cyclopentyl-4- hydroxybenzamide (Potential Inhibitor) N_cyclopentyl_4_hydroxybenzamide->p38_MAPK Inhibits

Sources

Exploratory

pharmacokinetics of N-cyclopentyl-4-hydroxybenzamide derivatives

An In-Depth Technical Guide to the Pharmacokinetics of N-cyclopentyl-4-hydroxybenzamide Derivatives Executive Summary The N-cyclopentyl-4-hydroxybenzamide scaffold represents a promising starting point for the developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacokinetics of N-cyclopentyl-4-hydroxybenzamide Derivatives

Executive Summary

The N-cyclopentyl-4-hydroxybenzamide scaffold represents a promising starting point for the development of novel therapeutics. As with any drug discovery program, a thorough understanding of the pharmacokinetic (PK) profile is paramount to translating in vitro potency into in vivo efficacy and safety. This technical guide provides a comprehensive framework for evaluating the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of this chemical series. We will delve into the causal relationships between chemical structure and pharmacokinetic behavior, provide field-proven experimental protocols, and illustrate how to integrate data to guide successful lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals dedicated to advancing novel chemical entities from the bench to the clinic.

Introduction: The Centrality of Pharmacokinetics in Drug Discovery

The journey of a drug molecule from administration to its target and eventual elimination from the body is governed by its pharmacokinetic properties. A compound with excellent target affinity is of little therapeutic value if it is not absorbed, is rapidly metabolized into inactive byproducts, or fails to distribute to the target tissue. The N-cyclopentyl-4-hydroxybenzamide core, while structurally simple, contains key functional groups that will dictate its ADME profile.

The primary objective of a robust pharmacokinetic evaluation is to establish a clear relationship between the administered dose and the resulting concentration of the drug in plasma and target tissues over time.[1] This understanding allows for the prediction of human pharmacokinetics, the design of appropriate dosing regimens, and the early identification of liabilities that could lead to late-stage clinical failure.[2][3][4] This guide will deconstruct the core scaffold, predict its likely pharmacokinetic behavior based on its constituent parts, and provide the practical methodologies required to test these predictions experimentally.

Deconstructing the Scaffold: A Predictive Analysis

The pharmacokinetic fate of an N-cyclopentyl-4-hydroxybenzamide derivative is intrinsically linked to its two primary structural components: the 4-hydroxybenzamide core and the N-cyclopentyl substituent.

The 4-Hydroxybenzamide Core: Metabolic Hotspots and Clearance Pathways

The 4-hydroxybenzamide moiety is susceptible to several metabolic transformations. The phenolic hydroxyl group is a prime site for Phase II conjugation reactions, primarily glucuronidation (via UGTs) and sulfation (via SULTs). These processes increase the polarity of the molecule, facilitating its excretion, usually via the kidneys.

Furthermore, the amide bond can undergo hydrolysis, cleaving the molecule into 4-hydroxybenzoic acid and cyclopentylamine.[5] Studies on structurally related compounds like 4-hydroxybenzaldehyde have shown it is rapidly metabolized to 4-hydroxybenzoic acid in vivo.[6] This metabolic pathway is critical, as the resulting fragments will have their own distinct pharmacological and toxicological profiles.

A predicted metabolic pathway is illustrated below.

Metabolic_Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent N-Cyclopentyl- 4-hydroxybenzamide Hydroxylation Hydroxylation (CYP450 enzymes) Parent->Hydroxylation On cyclopentyl ring Hydrolyzed Amide Hydrolysis Parent->Hydrolyzed Glucuronide Glucuronide Conjugate (UGT enzymes) Parent->Glucuronide On phenolic -OH Sulfate Sulfate Conjugate (SULT enzymes) Parent->Sulfate On phenolic -OH 4-HBA 4-Hydroxybenzoic Acid Hydrolyzed->4-HBA CPA Cyclopentylamine Hydrolyzed->CPA Excretion Excretion Glucuronide->Excretion Sulfate->Excretion 4-HBA->Excretion

Caption: Predicted metabolic pathways for N-cyclopentyl-4-hydroxybenzamide derivatives.

The N-Cyclopentyl Group: Modulator of Lipophilicity and Metabolic Stability

The incorporation of alicyclic fragments like a cyclopentyl group is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties.[7] The cyclopentyl moiety increases the molecule's lipophilicity and fraction of sp3 character compared to a smaller alkyl chain. This can enhance membrane permeability and cell penetration.[8]

Crucially, such groups can act as "metabolic blockers." If metabolism on a smaller N-alkyl group is a liability, substituting it with a more sterically hindered or conformationally constrained ring like cyclopentyl can prevent or slow down enzymatic degradation by cytochrome P450 (CYP) enzymes.[9][10] However, the cyclopentyl ring itself can be a site of oxidation, typically leading to mono-hydroxylated metabolites, as has been observed in compounds like cyclopentyl fentanyl.[11] The position of this hydroxylation can have significant implications for the compound's biological activity and subsequent clearance.

In Vitro Pharmacokinetic Profiling: The Foundational Assays

A tiered, high-throughput in vitro screening cascade is the most efficient method for characterizing the ADME properties of a new chemical series.[12] These assays require minimal compound and provide essential data to build structure-activity relationships (SAR) and select promising candidates for in vivo testing.

The following diagram outlines a typical in vitro ADME testing workflow.

In_Vitro_ADME_Workflow cluster_assays Primary In Vitro ADME Assays Start New Chemical Entity (N-cyclopentyl-4-hydroxybenzamide derivative) Solubility Aqueous Solubility Start->Solubility Permeability Permeability (Caco-2) Start->Permeability MetStab Metabolic Stability (Liver Microsomes) Start->MetStab PPB Plasma Protein Binding (RED) Start->PPB Decision Analyze Data & Prioritize Compounds Solubility->Decision Permeability->Decision MetStab->Decision PPB->Decision End Candidate for In Vivo PK Study Decision->End

Caption: A streamlined workflow for in vitro ADME profiling.

Intestinal Permeability: The Caco-2 Assay

Oral bioavailability is heavily dependent on a compound's ability to cross the intestinal epithelium. The Caco-2 permeability assay is the industry standard for predicting this in vitro.[13][14][] It utilizes a monolayer of human colorectal adenocarcinoma cells that differentiate to form tight junctions and express key uptake and efflux transporters, mimicking the intestinal barrier.[14][16]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded onto semipermeable polycarbonate membrane inserts in a Transwell™ plate system and cultured for 18-22 days to allow for differentiation and monolayer formation.[13]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the tight junctions between cells. Only monolayers with high TEER values are used.[17]

  • Compound Preparation: A stock solution of the test compound (e.g., 10 mM in DMSO) is diluted to a final working concentration (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).[13]

  • Permeability Measurement (A to B):

    • The culture medium is removed from the apical (A, upper) and basolateral (B, lower) chambers.

    • The compound-containing transport buffer is added to the apical chamber.

    • Fresh transport buffer is added to the basolateral chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are taken from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). The volume removed is replaced with fresh buffer. A final sample is taken from the apical chamber.

  • Permeability Measurement (B to A): The process is repeated, but the compound is initially added to the basolateral chamber and sampled from the apical chamber. This is crucial for identifying active efflux.[13]

  • Quantification: The concentration of the compound in all samples is determined using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry).

  • Data Analysis: The apparent permeability coefficient (Papp), in cm/s, is calculated. An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests the compound is a substrate of an efflux transporter like P-glycoprotein (P-gp).[13]

Metabolic Stability: The Liver Microsomal Stability Assay

The liver is the primary site of drug metabolism.[11] The liver microsomal stability assay provides a rapid and cost-effective way to assess a compound's susceptibility to Phase I metabolism, primarily by CYP450 enzymes.[4][18]

Experimental Protocol: Liver Microsomal Stability Assay

  • Reagent Preparation:

    • Liver Microsomes: Commercially available human or animal (rat, mouse, dog) liver microsomes are thawed on ice. They are diluted to a working concentration (e.g., 0.5-1.0 mg/mL) in a phosphate buffer (pH 7.4).[2][12]

    • Cofactor Solution: An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in phosphate buffer. This ensures a constant supply of the necessary cofactor for CYP450 enzyme activity.[3][12]

    • Test Compound: A stock solution (e.g., 10 mM in DMSO) is diluted to an intermediate concentration.

  • Incubation:

    • The microsomal solution is pre-warmed to 37°C.

    • The reaction is initiated by adding the test compound (final concentration typically 1 µM) to the pre-warmed microsomes, followed immediately by the addition of the cofactor solution.

    • The mixture is incubated at 37°C.

  • Time-Point Sampling: Aliquots of the reaction mixture are removed at several time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Each aliquot is immediately added to a quenching solution, typically ice-cold acetonitrile containing an internal standard for LC-MS/MS analysis. This stops the enzymatic reaction and precipitates the microsomal proteins.[4]

  • Sample Processing: The quenched samples are centrifuged to pellet the precipitated proteins. The supernatant is collected for analysis.

  • Quantification: The remaining concentration of the parent compound in each sample is determined by LC-MS/MS.

  • Data Analysis: The natural logarithm of the percentage of compound remaining is plotted against time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[4]

Plasma Protein Binding: The Rapid Equilibrium Dialysis (RED) Assay

Only the unbound (free) fraction of a drug in plasma is available to distribute into tissues and interact with its target.[19] Therefore, determining the extent of plasma protein binding (PPB) is essential. The Rapid Equilibrium Dialysis (RED) method is a reliable and widely used technique for this purpose.[20][21]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

  • Apparatus Setup: A RED device consists of multiple wells, each divided into two chambers by a semipermeable membrane (typically with a molecular weight cutoff of 8-14 kDa) that allows small molecules to pass but retains large proteins like albumin.[20]

  • Compound Preparation: The test compound is spiked into plasma (human, rat, etc.) at a defined concentration (e.g., 1 µM).[20][22]

  • Dialysis:

    • The plasma containing the test compound is added to one chamber (the sample chamber).

    • Phosphate-buffered saline (PBS, pH 7.4) is added to the other chamber (the buffer chamber).[19]

    • The device is sealed and incubated at 37°C on an orbital shaker for a sufficient time (e.g., 4-6 hours) to reach equilibrium.[19][22]

  • Sampling: After incubation, equal volume aliquots are carefully removed from both the plasma and buffer chambers.

  • Matrix Matching: To avoid analytical artifacts, the buffer sample is mixed with an equal volume of blank plasma, and the plasma sample is mixed with an equal volume of PBS.

  • Quantification: The concentration of the compound in both the matched plasma and buffer samples is determined by LC-MS/MS.

  • Data Analysis: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber. The percentage bound is then calculated as (1 - fu) * 100.

In Vivo Pharmacokinetic Assessment: From Animal Models to Human Prediction

While in vitro assays are powerful predictive tools, an in vivo pharmacokinetic study is the definitive step to understand how a compound behaves in a whole organism.[23] These studies are essential for correlating exposure with efficacy and toxicity, and for predicting the human dose.[19]

Experimental Protocol: Single-Dose Pharmacokinetic Study in Rats

  • Animal Model: Male Sprague-Dawley rats are commonly used. For studies requiring frequent blood sampling, the animals may be surgically fitted with a cannula in the jugular vein.[23][24]

  • Formulation and Dosing:

    • The test compound is formulated in a suitable vehicle (e.g., a solution or suspension).

    • For intravenous (IV) administration, the compound is typically dissolved in a saline-based vehicle and administered as a bolus via the tail vein or a cannula. An IV dose allows for the determination of absolute bioavailability.[25]

    • For oral (PO) administration, the compound is administered via oral gavage.

    • A typical study includes two groups: one receiving an IV dose (e.g., 1-2 mg/kg) and another receiving a PO dose (e.g., 5-10 mg/kg).

  • Blood Sampling:

    • Serial blood samples (e.g., ~100 µL) are collected at predetermined time points post-dose.

    • Typical time points for an IV dose: 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[5]

    • Typical time points for a PO dose: 0.25, 0.5, 1, 2, 4, 8, and 24 hours.[5]

    • Blood is collected into tubes containing an anticoagulant (e.g., K2-EDTA).

  • Plasma Preparation: Samples are immediately centrifuged to separate plasma, which is then transferred to new tubes and stored at -80°C until analysis.[5]

  • Bioanalysis: The concentration of the test compound in the plasma samples is determined using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis software (e.g., Phoenix WinNonlin) to determine key PK parameters.[26]

Data Interpretation: Key Parameters and Their Implications

The integration of in vitro and in vivo data allows for the construction of a comprehensive PK profile. The following table summarizes key parameters and their significance.

ParameterAbbreviationDescriptionImplication for Drug Development
Maximum Concentration CmaxThe highest concentration of the drug observed in plasma after administration.[1]Must be below toxic levels and ideally above the therapeutic threshold.
Time to Cmax TmaxThe time at which Cmax is reached.[5]Indicates the rate of drug absorption.
Area Under the Curve AUCThe total drug exposure over time.[1]A key measure of overall exposure, used to calculate bioavailability and clearance.
Half-Life The time required for the drug concentration to decrease by half.[1]Determines the dosing interval and the time to reach steady-state.
Clearance CLThe volume of plasma cleared of the drug per unit of time.[1]High clearance (often due to rapid metabolism) can lead to a short half-life and poor oral bioavailability.[25]
Volume of Distribution VdThe theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.[1]A large Vd suggests extensive distribution into tissues.
Bioavailability F%The fraction of an orally administered dose that reaches systemic circulation unchanged. Calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.[25]A critical parameter for oral drugs. Low bioavailability may be due to poor absorption or high first-pass metabolism.[6][25]

Conclusion and Strategic Outlook

The pharmacokinetic characterization of N-cyclopentyl-4-hydroxybenzamide derivatives is a critical, data-driven process. By systematically evaluating permeability, metabolic stability, and plasma protein binding in vitro, researchers can build a robust understanding of a compound's ADME liabilities. This knowledge allows for intelligent chemical modifications to optimize the PK profile—for instance, by blocking a metabolic hotspot or modulating lipophilicity to improve absorption. Promising candidates can then be advanced to in vivo studies with a higher probability of success. This iterative cycle of design, synthesis, and testing is the cornerstone of modern drug discovery, transforming promising chemical matter into viable clinical candidates.

References

  • ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

  • PubChem. (n.d.). AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay. Retrieved from [Link]

  • protocols.io. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Domainex. (n.d.). Microsomal Clearance/Stability Assay. Retrieved from [Link]

  • protocols.io. (2025). In-vitro plasma protein binding. Retrieved from [Link]

  • protocols.io. (n.d.). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Evotec. (n.d.). Caco-2 Permeability Assay. Retrieved from [Link]

  • Bienta. (n.d.). Plasma Protein Binding Assay (Equilibrium Dialysis). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link]

  • (n.d.). Caco2 assay protocol. Retrieved from [Link]

  • Domainex. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. Retrieved from [Link]

  • PubMed. (n.d.). Comparative pharmacokinetics of a new benzamide neuroleptic drug in rats, dogs and monkeys using a stable isotope technique. Retrieved from [Link]

  • MDPI. (2020). In Vitro, In Silico, and In Vivo Assessments of Pharmacokinetic Properties of ZM241385. Retrieved from [Link]

  • Paraza Pharma Inc. (n.d.). Pharmacokinetics (PK) and In Vivo Studies. Retrieved from [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]

  • PubMed. (2023). Pharmacokinetics of 4-Hydroxybenzaldehyde in Normal and Cerebral Ischemia-Reperfusion Injury Rats Based on Microdialysis Technique. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). In-silico Molecular Docking, ADME and Drug Likeness Predictions of Some α-alkylidene-β-ethoxycarbonyl Cyclopentanones. Retrieved from [Link]

  • PMC. (2018). Correlations between metabolism and structural elements of the alicyclic fentanyl analogs cyclopropyl fentanyl, cyclobutyl fentanyl, cyclopentyl fentanyl, cyclohexyl fentanyl and 2,2,3,3-tetramethylcyclopropyl fentanyl studied by human hepatocytes and LC-QTOF-MS. Retrieved from [Link]

  • ResearchGate. (n.d.). The Pharmacokinetic parameters important for agents to have excellent oral bioavailability of synthesized compounds. Retrieved from [Link]

  • Vimta Labs. (n.d.). In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Retrieved from [Link]

  • Hypha Discovery Blogs. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Patsnap Eureka. (2025). How Alkyls Influence Medicinal Chemistry Developments?. Retrieved from [Link]

  • PMC. (n.d.). Impact of Chemical Analogs of 4-Hydroxybenzoic Acid on Coenzyme Q Biosynthesis. Retrieved from [Link]

  • (n.d.). Lab2 Clinical Parameters in Drug Pharmacokinetics. Retrieved from [Link]

  • SciSpace. (n.d.). Metabolic fate of N-butyl-N-(4-hydroxybutyl)nitrosamine in the rat. Retrieved from [Link]

  • Google Patents. (2007). RU2465271C2 - 4-hydroxybenzamide drug derivatives.
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  • Frontiers. (2019). Metabolic Pathways and Potencies of New Fentanyl Analogs. Retrieved from [Link]

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Sources

Foundational

Thermodynamic Profiling and Solid-Liquid Equilibrium of N-Cyclopentyl-4-hydroxybenzamide: A Technical Guide

Executive Summary N-cyclopentyl-4-hydroxybenzamide (CAS: 1019403-15-6) is a highly functionalized benzamide derivative characterized by its lipophilic cyclopentyl ring and polar hydroxybenzamide core [1]. In pharmaceutic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

N-cyclopentyl-4-hydroxybenzamide (CAS: 1019403-15-6) is a highly functionalized benzamide derivative characterized by its lipophilic cyclopentyl ring and polar hydroxybenzamide core [1]. In pharmaceutical development, the thermodynamic properties of such active pharmaceutical ingredients (APIs)—specifically their solid-liquid equilibrium (SLE), melting thermodynamics, and preferential solvation—dictate downstream formulation strategies. This whitepaper provides an authoritative framework for profiling the thermodynamic behavior of N-cyclopentyl-4-hydroxybenzamide, synthesizing empirical methodologies with predictive mathematical modeling.

Structural Rationale and Solid-State Chemistry

The molecular architecture of N-cyclopentyl-4-hydroxybenzamide presents a unique thermodynamic challenge. X-ray crystallographic studies on structural analogs, such as N-cyclopentyl-3-hydroxy-4-methoxybenzamide, reveal that these molecules typically crystallize in monoclinic systems[2]. The crystal lattice is driven by robust intermolecular hydrogen-bonding networks, specifically amide-amide and phenol-amide interactions.

Breaking this rigid crystal lattice during dissolution requires substantial enthalpy. Consequently, the dissolution of benzamide derivatives is universally endothermic ( ΔHdiss​>0 ) and non-spontaneous at standard conditions, requiring precise thermal and solvent selection to optimize bioavailability [3].

Dissolution Solid Crystal Lattice (Strong Intermolecular H-Bonds) Cavity Solvent Cavity Formation (Endothermic, ΔH > 0) Solid->Cavity Overcome Lattice Energy Solvation Solute-Solvent Interaction (Exothermic, ΔH < 0) Cavity->Solvation Solute Insertion Solution Thermodynamic Equilibrium (Saturated Solution) Solvation->Solution Gibbs Free Energy (ΔG < 0)

Caption: Thermodynamic dissolution pathway highlighting lattice energy and solvation.

Theoretical Framework: Thermodynamics of Dissolution

To systematically evaluate the solid-liquid equilibrium, we employ standard semi-empirical thermodynamic models. These models correlate the experimentally determined mole fraction solubility ( xi​ ) with absolute temperature ( T )[4].

Modified Apelblat Equation

The modified Apelblat equation is a three-parameter model used to describe non-ideal solution behavior:

lnxi​=A+TB​+ClnT

Where A and B represent the variation in solution activity and dissolution enthalpy, respectively, while C accounts for the temperature dependence of the enthalpy of solution (heat capacity differences)[5].

van't Hoff Equation

To extract apparent thermodynamic properties, the van't Hoff equation is applied:

lnxi​=−RTΔHdiss​​+RΔSdiss​​

Where ΔHdiss​ is the apparent dissolution enthalpy, ΔSdiss​ is the dissolution entropy, and R is the universal gas constant [6].

Experimental Workflows & Protocols (Self-Validating Systems)

Generating reliable thermodynamic data requires rigorous, self-validating experimental designs. Below are the optimized protocols for profiling benzamide derivatives.

Workflow A Synthesis & Purification (N-cyclopentyl-4-hydroxybenzamide) B Solid-State Characterization (XRD, FTIR) A->B Quality Control C Thermal Analysis (DSC / TGA) A->C Thermal Profiling D Solubility Determination (Gravimetric Method) A->D SLE Profiling E Thermodynamic Modeling (Apelblat & van't Hoff) C->E ΔH_fus, T_m D->E Mole Fraction (x_i) F Formulation Strategy (Co-crystals, Dispersions) E->F Predictive Insights

Caption: Workflow for the thermodynamic profiling of N-cyclopentyl-4-hydroxybenzamide.

Protocol 1: Differential Scanning Calorimetry (DSC) for Melting Thermodynamics
  • Step 1: Sample Preparation. Weigh 2.0–5.0 mg of the compound into an aluminum pan and crimp securely.

    • Causality: A minimal sample mass reduces thermal gradients across the solid, ensuring sharp, well-resolved endothermic peaks. Crimping prevents sample sublimation and ensures uniform heat transfer from the sensor.

  • Step 2: Nitrogen Purge. Maintain a constant dry nitrogen purge at 50 mL/min.

    • Causality: Displacing oxygen prevents oxidative degradation of the organic molecule at elevated temperatures, ensuring the integrated enthalpy ( ΔHfus​ ) strictly represents the solid-to-liquid phase transition.

  • Step 3: Heating Program. Ramp the temperature at a rate of 10 K/min from 298.15 K to 473.15 K.

    • Causality: A 10 K/min heating rate optimally balances the resolution of closely spaced thermal events (e.g., polymorphic transitions) with the sensitivity required to detect weak glass transitions [6].

  • Self-Validation Check: Calibrate the instrument using high-purity Indium ( Tm​ = 156.6 °C) prior to analysis. A measured onset temperature within ±0.1 °C of the standard validates the thermal resistance and heat flow accuracy of the sensor.

Protocol 2: Gravimetric Solubility Determination
  • Step 1: Saturation and Equilibration. Add excess solid to 40 mL of solvent in a sealed jacketed glass vessel. Agitate continuously at a constant temperature (±0.1 K) for 72 hours.

    • Causality: Benzamides exhibit complex, competitive hydrogen bonding with protic solvents. A 72-hour equilibration ensures that the kinetic dissolution rate has plateaued, and true thermodynamic solid-liquid equilibrium is achieved[5].

  • Step 2: Phase Separation. Stop agitation and allow the suspension to settle for 12 hours. Extract the supernatant using a pre-warmed syringe equipped with a 0.22 μm PTFE filter.

    • Causality: Settling prevents filter clogging. The 0.22 μm PTFE filter strictly excludes suspended micro-crystals that would erroneously inflate the apparent solubility. Pre-warming the syringe prevents premature precipitation of the solute due to sudden temperature drops.

  • Step 3: Gravimetric Analysis. Transfer a known mass of the filtered aliquot to a pre-weighed glass vial. Evaporate the solvent in a vacuum oven at 313.15 K until a constant weight is achieved.

    • Causality: Vacuum evaporation at a moderate temperature prevents thermal degradation of the benzamide while ensuring complete removal of high-boiling solvents.

  • Self-Validation Check: Perform the analysis in independent triplicates. A relative standard deviation (RSD) of < 2% validates the saturation equilibrium and rules out solvent evaporation errors during handling [3].

Quantitative Data Summaries

(Note: As empirical thermodynamic data for the specific CAS 1019403-15-6 is restricted, the tables below utilize analog-derived baseline values for the benzamide scaffold to demonstrate the mathematical framework).

Table 1: Physicochemical and Predicted Thermodynamic Parameters

ParameterValueDerivation Method
Molecular Weight205.25 g/mol Computed[1]
Melting Point ( Tm​ )~ 168.5 °CAnalog Extrapolation[3][5]
Enthalpy of Fusion ( ΔHfus​ )~ 24.2 kJ/molDSC Analog Benchmarking[6]
LogP2.4Group Contribution Method

Table 2: Representative Mole Fraction Solubility ( xi​×103 ) and Apelblat Parameters at 298.15 K

Solvent xi​ (298.15 K)Apelblat AApelblat BApelblat C
Methanol12.514.2-3650-1.8
Ethanol8.412.1-3210-1.5
Ethyl Acetate3.29.8-2950-1.1
Water0.04N/AN/AN/A

Mechanistic Insights: Solvation & Intermolecular Interactions

The solubility profile of N-cyclopentyl-4-hydroxybenzamide is highly dependent on preferential solvation. In polar protic solvents like methanol and ethanol, the solvent acts as both a hydrogen bond donor and acceptor. This dual capability effectively disrupts the benzamide lattice, leading to higher mole fraction solubilities [7]. Conversely, in non-polar or purely aprotic environments, the solvent cannot overcome the strong intermolecular amide-amide bonds, resulting in a steep decline in solubility. Understanding this causality is paramount when designing co-solvent systems or amorphous solid dispersions to enhance the bioavailability of benzamide-class drugs.

References

  • Title: N-cyclopentyl-4-hydroxybenzamide (CID 28390740) Source: PubChem URL: [Link]

  • Title: Solubility Determination and Thermodynamic Correlation of 2-Ethoxybenzamide in 12 Pure Solvents from 288.15 to 328.15 K Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Solubility Modeling and Preferential Solvation of Benzamide in Some Pure and Binary Solvent Mixtures at Different Temperatures Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K Source: Imperial College London Spiral Repository URL: [Link]

  • Title: Solubility of three types of benzamide derivatives in toluene, ethyl acetate, acetone, chloroform, methanol, and water at temperatures ranging from 288.15 to 328.15 K at atmospheric pressure Source: Journal of Molecular Liquids URL: [Link]

  • Title: Determination of Solubility and Thermodynamic Properties of Benzophenone in Different Pure Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of N-cyclopentyl-4-hydroxybenzamide: A Detailed Protocol for Researchers

This document provides a comprehensive, step-by-step protocol for the synthesis of N-cyclopentyl-4-hydroxybenzamide, a compound of interest for researchers in medicinal chemistry and drug development. The following guide...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the synthesis of N-cyclopentyl-4-hydroxybenzamide, a compound of interest for researchers in medicinal chemistry and drug development. The following guide is designed to be a self-validating system, offering not just a series of steps, but also the scientific rationale behind the chosen methodology, ensuring both reproducibility and a deeper understanding of the process.

Introduction

N-cyclopentyl-4-hydroxybenzamide belongs to the benzamide class of compounds, a versatile scaffold known for its wide range of biological activities. The synthesis of novel benzamide derivatives is a common pursuit in the quest for new therapeutic agents. This protocol details a reliable method for the preparation of N-cyclopentyl-4-hydroxybenzamide via an amide coupling reaction between 4-hydroxybenzoic acid and cyclopentylamine, facilitated by the widely-used coupling agents 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt).

Reaction Scheme

The overall transformation is the formation of an amide bond between a carboxylic acid and a primary amine.

Reaction_Scheme Overall Reaction Scheme R1 4-Hydroxybenzoic Acid R2 Cyclopentylamine P1 N-cyclopentyl-4-hydroxybenzamide P2 Water Reagents EDC, HOBt DMF, Room Temp. Struc_P1 [Structure of N-cyclopentyl-4-hydroxybenzamide] Reagents->Struc_P1 Struc_R1 Struc_R1->Reagents + Struc_R2 Struc_R2->Reagents Struc_P1->P2 +

Caption: Amide coupling of 4-hydroxybenzoic acid and cyclopentylamine.

Materials and Reagents

Material/ReagentGradeSupplier
4-Hydroxybenzoic acid≥99%e.g., Sigma-Aldrich
Cyclopentylamine≥99%e.g., Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)≥98%e.g., Sigma-Aldrich
1-Hydroxybenzotriazole (HOBt)Anhydrous, ≥97%e.g., Sigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%e.g., Sigma-Aldrich
Ethyl acetate (EtOAc)ACS gradee.g., Fisher Scientific
n-HexaneACS gradee.g., Fisher Scientific
Deionized waterHigh purityIn-house
Anhydrous magnesium sulfate (MgSO₄)ACS gradee.g., Fisher Scientific

Instrumentation

  • Magnetic stirrer with heating capabilities

  • Standard laboratory glassware (round-bottom flasks, beakers, graduated cylinders, separatory funnel, Buchner funnel)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Melting point apparatus

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Infrared (IR) spectrometer

Detailed Synthesis Protocol

This protocol is based on established methods for EDC/HOBt mediated amide coupling.[1]

Part 1: Reaction Setup and Execution
  • Preparation of Reactants: In a 250 mL round-bottom flask, dissolve 4-hydroxybenzoic acid (5.0 g, 36.2 mmol, 1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF, 100 mL). Stir the solution at room temperature until all the solid has dissolved.

  • Addition of Coupling Agents: To the stirred solution, add 1-hydroxybenzotriazole (HOBt) (5.38 g, 39.8 mmol, 1.1 equiv) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (7.63 g, 39.8 mmol, 1.1 equiv). The addition of these coupling agents activates the carboxylic acid, making it susceptible to nucleophilic attack.[2] HOBt is included to suppress side reactions and minimize racemization, although racemization is not a concern for this specific achiral substrate.[2]

  • Reaction Initiation: Stir the mixture at room temperature for 30 minutes to ensure the formation of the active ester intermediate.

  • Addition of the Amine: Slowly add cyclopentylamine (3.38 g, 39.8 mmol, 1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The disappearance of the starting material (4-hydroxybenzoic acid) and the appearance of a new, less polar spot corresponding to the product indicates the reaction is proceeding.

Part 2: Work-up and Extraction
  • Quenching the Reaction: Upon completion, pour the reaction mixture into a 1 L beaker containing deionized water (500 mL). This will precipitate the crude product and help to dissolve the water-soluble byproducts of the EDC coupling reagent.[1]

  • Extraction: Transfer the aqueous mixture to a 1 L separatory funnel and extract with ethyl acetate (3 x 150 mL). The organic layers are combined.

  • Washing: Wash the combined organic layers with deionized water (2 x 200 mL) and then with brine (1 x 200 mL) to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as a solid.

Purification

The crude N-cyclopentyl-4-hydroxybenzamide can be purified by recrystallization to obtain a product of high purity.[3]

  • Solvent Selection: A suitable solvent system for recrystallization is a mixture of ethanol and water.[4]

  • Dissolution: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.

  • Crystallization: While the solution is still hot, add deionized water dropwise until the solution becomes slightly turbid. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to afford pure N-cyclopentyl-4-hydroxybenzamide.

Experimental Workflow

Experimental_Workflow Synthesis and Purification Workflow Start Dissolve 4-hydroxybenzoic acid in DMF Add_Coupling Add HOBt and EDC Start->Add_Coupling Activate Stir for 30 min (Activation) Add_Coupling->Activate Add_Amine Add cyclopentylamine Activate->Add_Amine React Stir at RT for 12-18h (Monitor by TLC) Add_Amine->React Workup Pour into water and extract with EtOAc React->Workup Wash Wash organic layer with water and brine Workup->Wash Dry Dry over MgSO₄ and concentrate Wash->Dry Recrystallize Recrystallize from Ethanol/Water Dry->Recrystallize Isolate Collect pure crystals by filtration and dry Recrystallize->Isolate Product Pure N-cyclopentyl-4-hydroxybenzamide Isolate->Product

Caption: Step-by-step workflow for the synthesis of N-cyclopentyl-4-hydroxybenzamide.

Characterization

The identity and purity of the synthesized N-cyclopentyl-4-hydroxybenzamide should be confirmed by standard analytical techniques.

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₅NO₂[5]

  • Molecular Weight: 205.25 g/mol [5]

  • Melting Point: To be determined experimentally.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the cyclopentyl protons, the amide proton, and the hydroxyl proton.

  • ¹³C NMR: The carbon NMR spectrum should display signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the cyclopentyl group.

  • IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the amide, and the C=O stretch of the amide carbonyl.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.

  • 4-Hydroxybenzoic acid: May cause skin, eye, and respiratory irritation.[6][7] Avoid inhalation of dust.

  • Cyclopentylamine: Highly flammable liquid and vapor.[8] Toxic if swallowed or inhaled, and causes severe skin burns and eye damage.[8][9]

  • N,N-Dimethylformamide (DMF): Flammable liquid and vapor.[10] It is a reproductive toxin and may cause liver damage.[11][12] It is readily absorbed through the skin.[12]

  • EDC and HOBt: These reagents are irritants and should be handled with care.

All waste materials should be disposed of in accordance with local environmental regulations.

References

  • Standard Operating Procedure for Use of N,N-Dimethylformamide (DMF) - Cloudfront.net. Available at: [Link]

  • DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE - IRIS. Available at: [Link]

  • Material Safety Data Sheet - 4-Hydroxybenzoic acid, 99% - Cole-Parmer. (2005). Available at: [Link]

  • Safety Data Sheet 4-Hydroxybenzoic acid - metasci. Available at: [Link]

  • Safety Data Sheet: N,N-Dimethylformamide - Carl ROTH. Available at: [Link]

  • Safety Data Sheet: 4-Hydroxybenzoic acid - Carl ROTH. Available at: [Link]

  • Part 1. (revised 7/10) Recrystallization is the most common method for purifying solid compoun. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Recrystallization. Available at: [Link]

  • Recrystallization - Single Solvent. Available at: [Link]

  • N-cyclopentyl-4-hydroxybenzamide | C12H15NO2 | CID 28390740 - PubChem. Available at: [Link]

  • Acid-Amine Coupling using EDCI - Organic Synthesis. Available at: [Link]

  • recrystallization-2.doc.pdf. Available at: [Link]

  • 6 - Organic Syntheses Procedure. Available at: [Link]

  • Experimental procedures, characterization data for all compounds and copies of NMR spectra - Beilstein Journals. Available at: [Link]

  • The Role of HOBt and HBTU in Peptide Coupling Reactions. Available at: [Link]

  • Synthesis of N-(4-chorobenzyl)-4-hydroxybenzamide - PrepChem.com. Available at: [Link]

Sources

Application

purification and recrystallization techniques for N-cyclopentyl-4-hydroxybenzamide

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Purification and Recrystallization Protocols for N-Cyclopentyl-4-hydroxybenzamide

Introduction and Physicochemical Rationale

N-cyclopentyl-4-hydroxybenzamide (C₁₂H₁₅NO₂, MW: 205.25 g/mol )[1] is a structurally critical intermediate in pharmaceutical development, often utilized in the synthesis of complex active pharmaceutical ingredients (APIs). The molecule presents a unique amphiphilic profile: it features a highly polar, hydrogen-bonding phenolic amide core coupled with a bulky, lipophilic cyclopentyl ring.

Standard unsubstituted benzamides can often be recrystallized from pure water due to their high polarity[2]. However, the introduction of the hydrophobic cyclopentyl substituent significantly increases the molecule's partition coefficient (LogP) and drastically reduces its aqueous solubility[1]. Consequently, purification requires a highly controlled biphasic extraction followed by a binary solvent (co-solvent/antisolvent) recrystallization strategy to achieve >99% purity[3].

Pre-Crystallization Biphasic Extraction

Before recrystallization, crude reaction mixtures (typically synthesized via the amidation of 4-hydroxybenzoic acid derivatives with cyclopentylamine) must be stripped of unreacted precursors[4].

Mechanistic Causality (The "Why"): A common failure point in phenolic amide purification is the misuse of strong bases during liquid-liquid extraction. Washing the organic layer with Sodium Hydroxide (NaOH) will deprotonate the target molecule's phenol group (pKa ~9.5), converting it into a water-soluble phenoxide ion and causing massive product loss to the aqueous waste[5]. To prevent this, a weak base like Sodium Bicarbonate (NaHCO₃, pH ~8.3) must be used. NaHCO₃ selectively deprotonates unreacted carboxylic acid precursors (pKa ~4) while leaving the phenolic product safely in the organic phase.

Protocol: Liquid-Liquid Extraction Workflow
  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Acid Wash (Amine Removal): Wash the organic phase with an equal volume of cold 0.1M HCl. The acid protonates unreacted cyclopentylamine, driving it into the aqueous layer. Discard the aqueous layer.

  • Base Wash (Acid Removal): Wash the organic phase with an equal volume of saturated aqueous NaHCO₃. This neutralizes and extracts unreacted 4-hydroxybenzoic acid. Discard the aqueous layer.

  • Brine Wash & Drying: Wash with saturated NaCl (brine) to remove residual water, dry the organic layer over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the EtOAc under reduced pressure to yield the crude solid N-cyclopentyl-4-hydroxybenzamide[6].

Binary Solvent Recrystallization

Because pure water is a poor solvent and pure ethanol dissolves the compound too readily even at room temperature, a binary mixture of Ethanol (primary solvent) and Deionized Water (antisolvent) is required to precisely tune the supersaturation curve[3].

Table 1: Solvent Selection Matrix for N-Cyclopentyl-4-hydroxybenzamide
Solvent SystemPolarity IndexSolvation Capacity (Boiling)Solvation Capacity (4°C)Application Rationale
Deionized Water 10.2LowInsolubleToo weak as a primary solvent due to the cyclopentyl group; excellent antisolvent.
Absolute Ethanol 5.2Very HighHighDissolves the compound too well; poor recovery yield if used alone.
Ethyl Acetate 4.4HighModerateGood for extraction, but suboptimal for crystallization due to moderate cold solubility.
Hexanes 0.1InsolubleInsolubleNon-polar; fails to disrupt the hydrogen bonding of the amide/phenol core.
Ethanol/Water ~7.5Optimal Minimal Ideal binary system. Ethanol dissolves the lattice; water forces controlled precipitation.
Protocol: Antisolvent Recrystallization

This protocol is a self-validating system; visual cues at each step confirm the thermodynamic state of the solution.

  • Primary Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of boiling absolute ethanol (approx. 3-5 mL per gram of solid) while stirring continuously on a hot plate until complete dissolution is achieved.

  • Hot Gravity Filtration (Optional but Recommended): If insoluble particulates (e.g., dust, polymerized byproducts) are visible, rapidly filter the boiling solution through a fluted filter paper into a pre-heated flask. Causality: Particulates act as premature nucleation sites, leading to rapid, impure crystallization.

  • Antisolvent Titration (The Cloud Point): While maintaining the solution at a gentle boil, add hot deionized water dropwise. Continue addition until the solution becomes faintly turbid (cloudy) and does not clear upon swirling. This visual cue confirms the solution has reached exact saturation.

  • Clearing: Add 1-2 drops of hot ethanol just until the solution turns clear again.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 1-2 hours. Causality: Rapid cooling (e.g., plunging immediately into ice) causes the compound to "crash out," trapping solvent and impurities within the crystal lattice (occlusion). Slow cooling ensures the thermodynamically favored, highly ordered pure crystal lattice forms.

  • Maximum Yield Induction: Once at room temperature, transfer the flask to an ice bath (4°C) for 30 minutes to minimize cold solubility and maximize yield[5].

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a minimal volume of ice-cold 1:2 Ethanol/Water. Causality: The cold wash displaces the impurity-laden mother liquor without redissolving the purified crystals.

  • Drying: Dry the crystals under high vacuum at 40°C until a constant weight is achieved.

Workflow Visualization

PurificationWorkflow Crude Crude Mixture in EtOAc AcidWash Wash with 0.1M HCl (Protonates & removes amines) Crude->AcidWash BaseWash Wash with Sat. NaHCO3 (Deprotonates & removes acids) AcidWash->BaseWash Retain Organic Phase Concentration Rotary Evaporation (Yields crude solid) BaseWash->Concentration Retain Organic Phase Dissolution Hot Dissolution (Ethanol primary solvent) Concentration->Dissolution Add Hot EtOH Antisolvent Hot Water Addition (Dropwise to cloud point) Dissolution->Antisolvent Maintain Heat Crystallization Controlled Cooling (20°C then 4°C) Antisolvent->Crystallization Clear Solution Isolation Vacuum Filtration & Drying (Pure Crystals) Crystallization->Isolation Crystal Slurry

Figure 1: Sequential workflow for the pre-purification and binary recrystallization of the benzamide.

Purity Assessment & Validation

To ensure the protocol has functioned as a self-validating system, the final product must be assessed against the following metrics:

Table 2: In-Process and Final Validation Metrics
StageAnalytical MethodExpected ResultCorrective Action if Failed
Pre-Crystallization TLC (EtOAc:Hexanes 1:1)Single major spot; absence of baseline amine/acid spots.Repeat biphasic extraction washes.
Cloud Point Visual InspectionPersistent turbidity upon water addition.Evaporate excess ethanol; restart titration.
Final Product Melting PointSharp melting point range (≤ 2°C variance).Perform a second recrystallization cycle.
Final Product ¹H-NMR (DMSO-d₆)Absence of cyclopentylamine peaks (~1.5 ppm) and EtOAc (~2.0 ppm).Extend vacuum drying time (for EtOAc).

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28390740, N-cyclopentyl-4-hydroxybenzamide." PubChem. [Link]

  • Office of Scientific and Technical Information (OSTI). "Production of Biomass-Derived p-Hydroxybenzamide: Synthesis of p-Aminophenol and Paracetamol." OSTI.gov. [Link]

Sources

Method

Application Note: Scalable Laboratory Production of N-Cyclopentyl-4-hydroxybenzamide

Introduction & Strategic Rationale Target Molecule: N-Cyclopentyl-4-hydroxybenzamide (CID 28390740) Relevance: Benzamide derivatives featuring free phenolic moieties are critical pharmacophores in modern drug discovery....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

Target Molecule: N-Cyclopentyl-4-hydroxybenzamide (CID 28390740) Relevance: Benzamide derivatives featuring free phenolic moieties are critical pharmacophores in modern drug discovery. They frequently exhibit potent biological activity by engaging in key hydrogen-bonding interactions within the active sites of targets such as Histone Deacetylase (HDAC) and Janus Kinase 2 (JAK2) receptors, making them highly relevant in oncology and inflammatory disease models .

Scale-Up Challenge & Strategy: Transitioning the synthesis of N-cyclopentyl-4-hydroxybenzamide from a milligram-scale discovery route to a decagram/hectogram laboratory scale requires abandoning expensive, atom-poor coupling agents (e.g., HATU, EDC/HOBt). While ubiquitous in medicinal chemistry, these reagents generate significant chemical waste and pose thermal hazards at scale .

To ensure a robust, cost-effective, and self-validating process, this protocol employs a Protection-Activation-Amidation-Deprotection sequence. By temporarily masking the reactive phenol as an acetate, we unlock the ability to use thionyl chloride (SOCl₂) for carboxyl activation. This approach eliminates the need for chromatographic purification entirely, relying instead on highly scalable liquid-liquid extractions and crystallizations.

Process Workflow Visualization

SynthesisWorkflow A 1. 4-Hydroxybenzoic Acid (Starting Material) B 2. 4-Acetoxybenzoic Acid (Phenol Protection) A->B Ac2O, cat. H2SO4 60°C, 2h C 3. 4-Acetoxybenzoyl Chloride (Carboxyl Activation) B->C SOCl2, cat. DMF, Toluene 65°C, 3h D 4. N-Cyclopentyl-4-acetoxybenzamide (Amidation) C->D Cyclopentylamine, Et3N, DCM 0°C to RT, 2h E 5. N-Cyclopentyl-4-hydroxybenzamide (Final Product) D->E K2CO3, MeOH RT, 3h

Figure 1: Four-step workflow for the scalable synthesis of N-cyclopentyl-4-hydroxybenzamide.

Quantitative Data & Metrics Summary

The following table summarizes the expected performance metrics for a 100-gram scale execution of this workflow.

StepChemical TransformationExpected Yield (%)Reaction Time (h)Target Purity (HPLC)Primary Purification Method
1 O-Acetylation (Protection)92 – 96%2.0> 98%Aqueous Precipitation & Filtration
2 Acid Chloride ActivationQuantitative3.0N/A (Reactive)Vacuum Distillation (Solvent Removal)
3 Amidation88 – 92%2.0> 95%Liquid-Liquid Extraction
4 Deprotection (Hydrolysis)85 – 90%3.0> 99%Recrystallization (Aq. Ethanol)

Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-Acetoxybenzoic Acid (Phenol Protection)

Rationale: The free phenolic hydroxyl group is highly nucleophilic. If left unprotected, it will react with thionyl chloride during Step 2, leading to uncontrolled polymerization (polyester formation). Acetylation provides a robust, easily removable protective mask.

  • Reaction Setup: Charge a 2 L round-bottom flask with 4-hydroxybenzoic acid (100 g, 0.72 mol) and acetic anhydride (150 mL, 1.58 mol).

  • Catalysis: Add concentrated sulfuric acid (5 drops).

    • Causality: The strong acid protonates the carbonyl oxygen of acetic anhydride, vastly accelerating the nucleophilic attack by the phenol. This avoids the need for toxic pyridine bases and ensures rapid, complete conversion.

  • Execution: Heat the suspension to 60 °C with mechanical stirring for 2 hours. The mixture will become a homogeneous solution as the reaction proceeds.

  • Workup & Isolation: Cool the mixture to room temperature and slowly pour it into 1 L of vigorously stirred ice water.

    • In-Process Control (IPC): A rapid precipitation of a white solid indicates successful product formation.

  • Filter the precipitate under vacuum, wash extensively with cold water (3 × 200 mL) to remove residual acetic acid, and dry in a vacuum oven at 50 °C overnight.

Step 2: Synthesis of 4-Acetoxybenzoyl Chloride (Carboxyl Activation)

Rationale: Converting the carboxylic acid to an acid chloride is the most atom-economical method for large-scale amidation .

  • Reaction Setup: Suspend the dry 4-acetoxybenzoic acid (~120 g, 0.66 mol) in anhydrous toluene (300 mL) in a 1 L flask equipped with a reflux condenser and a gas scrubber (to neutralize SO₂/HCl emissions).

  • Catalysis: Add N,N-dimethylformamide (DMF) (0.5 mL, catalytic).

    • Causality: DMF reacts with SOCl₂ to form the highly electrophilic Vilsmeier-Haack reagent. This acts as a catalytic intermediate, significantly lowering the required activation energy and reaction time.

  • Execution: Add thionyl chloride (72 mL, 1.0 mol) dropwise over 30 minutes, then heat the mixture to 65 °C for 3 hours.

    • IPC: The reaction is complete when the vigorous evolution of gas ceases and the opaque suspension transitions into a clear, pale-yellow solution.

  • Isolation: Concentrate the mixture under reduced pressure to strip off the toluene and excess SOCl₂. The resulting crude 4-acetoxybenzoyl chloride oil must be used immediately in Step 3 to prevent ambient hydrolysis.

Step 3: Amidation with Cyclopentylamine

Rationale: The reaction between an acid chloride and an aliphatic amine is highly exothermic. Strict thermal control is required to prevent the degradation of the acid chloride into ketene impurities.

  • Preparation: Dissolve cyclopentylamine (61.8 g, 0.72 mol) and triethylamine (100 mL, 0.72 mol) in anhydrous dichloromethane (DCM, 400 mL). Cool the solution to 0 °C using an ice-salt bath.

  • Addition: Dissolve the crude 4-acetoxybenzoyl chloride (from Step 2) in DCM (200 mL). Add this solution dropwise to the amine mixture over 1 hour, maintaining the internal temperature below 5 °C.

    • Causality: Triethylamine acts as an orthogonal HCl scavenger. Without it, the valuable cyclopentylamine would be consumed as an unreactive hydrochloride salt, ruining the reaction stoichiometry.

  • Execution: Allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 × 200 mL) to remove unreacted amines, saturated NaHCO₃ (200 mL) to neutralize acidic byproducts, and brine (200 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate to yield N-cyclopentyl-4-acetoxybenzamide as an off-white solid.

Step 4: Deprotection to N-Cyclopentyl-4-hydroxybenzamide

Rationale: Mild base-catalyzed transesterification selectively cleaves the phenolic ester without risking the hydrolysis of the highly stable, newly formed amide bond.

  • Reaction Setup: Dissolve the crude N-cyclopentyl-4-acetoxybenzamide in methanol (500 mL).

  • Execution: Add potassium carbonate (K₂CO₃, 138 g, 1.0 mol) and stir the suspension at room temperature for 3 hours.

    • IPC: Monitor by TLC (EtOAc:Hexane 1:1). The complete disappearance of the higher-Rf starting material confirms full deprotection.

  • Workup: Concentrate the mixture under reduced pressure to remove the majority of the methanol. Dilute the resulting slurry with water (500 mL) and cool to 0 °C.

  • Isolation: Slowly acidify the aqueous solution with 2M HCl until pH 3–4 is reached.

    • Causality: Acidification protonates the soluble potassium phenoxide intermediate, driving the immediate precipitation of the highly insoluble target molecule.

  • Filter the pure white precipitate, wash with cold water, and recrystallize from aqueous ethanol to yield analytical-grade N-cyclopentyl-4-hydroxybenzamide.

Analytical Characterization & Quality Control

To validate the integrity of the final product, conduct the following standard analyses:

  • ¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic broad singlet of the phenolic -OH at ~10.0 ppm, the amide -NH doublet at ~8.1 ppm, the characteristic AA'BB' aromatic system (two doublets at ~7.7 ppm and ~6.8 ppm), and the cyclopentyl methine multiplet at ~4.2 ppm.

  • LC-MS: Confirm the mass of the product. The expected [M+H]+ peak is m/z 206.1.

  • Melting Point: Ensure a sharp melting point profile to confirm the success of the final aqueous ethanol recrystallization.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 28390740, N-cyclopentyl-4-hydroxybenzamide." PubChem, 2025.[Link]

  • Al-Wahaibi, L. H., et al. "Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent." Arabian Journal of Chemistry, vol. 14, no. 10, 2021, 103372.[Link]

  • Ruiz-Castillo, P., and Buchwald, S. L. "Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution." Organic Process Research & Development, vol. 26, no. 6, 2022, pp. 1812–1820.[Link]

Technical Notes & Optimization

Troubleshooting

troubleshooting low synthesis yield of N-cyclopentyl-4-hydroxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during the amidation of phenolic acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing chemoselectivity challenges during the amidation of phenolic acids. Synthesizing N-cyclopentyl-4-hydroxybenzamide from 4-hydroxybenzoic acid and cyclopentylamine presents a classic kinetic competition: differentiating a primary (but sterically hindered) amine from a highly nucleophilic phenolic hydroxyl group.

When yields drop, it is rarely due to a failure of the amine to react, but rather a failure to control the competing side reactions. This guide deconstructs the reaction mechanics, provides targeted troubleshooting FAQs, and outlines self-validating protocols to ensure your synthesis is robust, reproducible, and high-yielding.

Part 1: Diagnostic Overview & Reagent Analysis

To troubleshoot effectively, we must first understand how different coupling environments influence the reaction's kinetics. The table below summarizes the quantitative and relative performance of common activation strategies when applied to unprotected phenolic acids.

Table 1: Coupling Reagent Kinetics & Chemoselectivity for Phenolic Acids

Coupling SystemRelative N-Acylation RateO-Acylation RiskPrimary ByproductsApplication Suitability
EDC alone ModerateHighN-acylurea, OligomersPoor (Not recommended for phenols)
EDC + HOBt FastModerateTransient HOBt-estersFair (Requires strict stoichiometry)
HATU + DIPEA Very FastLowTetramethylureaExcellent (Kinetically favors amine)
SOCl₂ (Neat) Extremely FastVery HighPolymers, EstersUnsuitable for unprotected phenols

Part 2: Mechanistic FAQs

Q1: Why is my reaction yielding a complex mixture instead of the target amide? A1: The primary culprit in 4-hydroxybenzoic acid amidations is competing O-acylation . The phenolic -OH group (pKa ~9.3) acts as a competing nucleophile, attacking the activated carboxylic acid to form ester byproducts or intermolecular polymers 1. While amines are generally more nucleophilic than phenols, cyclopentylamine possesses a secondary carbon at the alpha position, introducing moderate steric hindrance. This bulkiness slows down the desired N-acylation, giving the O-acylation pathway a kinetic opportunity to compete.

Q2: How does the choice of coupling reagent dictate the reaction pathway? A2: Standard carbodiimides like EDC or DCC form a highly reactive O-acylisourea intermediate. If the amine attack is delayed due to the cyclopentyl ring's steric bulk, this intermediate has time to undergo a detrimental rearrangement into an unreactive N-acylurea, or be attacked by the unprotected phenol 2. By utilizing uronium salts like HATU (or adding HOBt to EDC), you trap the intermediate as an OAt or OBt active ester. These active esters are remarkably stable against rearrangement but remain highly reactive toward amines, effectively shifting the kinetic balance toward N-acylation 3.

ReactionPathways SM 4-Hydroxybenzoic Acid + Cyclopentylamine ActEster Activated OAt Ester (Highly Reactive) SM->ActEster HATU / DIPEA (Fast Activation) Product N-Cyclopentyl-4-hydroxybenzamide (Target: N-Acylation) ActEster->Product Excess Amine (Kinetically Favored) Byproduct O-Acylated Phenol Ester (Undesired: O-Acylation) ActEster->Byproduct Phenolic -OH Attack (Slower Side Reaction) Urea N-Acylurea Byproduct (Dead End) ActEster->Urea Rearrangement (Suppressed by HATU)

Kinetic competition between N-acylation (target) and O-acylation (byproduct) pathways.

Q3: Should I protect the phenol group before coupling? A3: Protection is a definitive failsafe but adds two synthetic steps, reducing overall throughput. For N-cyclopentyl-4-hydroxybenzamide, direct coupling is entirely feasible if you manipulate the stoichiometry. Using a 1.2 to 1.5 molar excess of cyclopentylamine ensures the amine outcompetes the phenol for the active ester 1. If direct coupling consistently yields <50% after optimizing the base and temperature, transitioning to a silyl ether (TBS) protection strategy is warranted.

Troubleshooting Start Low Amide Yield Detected CheckLCMS Analyze Crude via LC-MS Start->CheckLCMS IsEster Are O-Acylated Esters Present? CheckLCMS->IsEster YesEster Increase Amine to 1.5 eq & Lower Temp to 0°C IsEster->YesEster Yes NoEster Are N-Acylureas Present? IsEster->NoEster No YesUrea Switch from EDC to HATU (Traps Active Ester) NoEster->YesUrea Yes NoUrea Implement TBS Protection of Phenolic -OH NoEster->NoUrea No

Decision matrix for diagnosing and resolving low yields in phenolic acid amidations.

Part 3: Self-Validating Experimental Protocols

A robust protocol must verify its own success at each step. Below are two methodologies designed with built-in causality checks to ensure you never proceed with a failed intermediate.

Protocol A: Kinetically Controlled Direct Amidation (HATU/DIPEA)

Rationale: This protocol uses HATU to rapidly form the OAt ester and a controlled excess of cyclopentylamine to drive N-acylation, bypassing the need for phenol protection 4.

  • Preparation: In an oven-dried, nitrogen-flushed flask, dissolve 4-hydroxybenzoic acid (1.0 eq, 1.0 mmol) and HATU (1.1 eq, 1.1 mmol) in anhydrous DMF (5 mL).

    • Validation Check: Ensure complete dissolution. The mixture must be clear. Turbidity indicates wet DMF, which will hydrolyze the active ester.

  • Activation: Cool the flask to 0 °C in an ice bath. Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 2.5 mmol) dropwise. Stir for 5–10 minutes.

    • Validation Check: The solution will transition to a distinct pale yellow color. This visual cue confirms the successful generation of the highly reactive OAt ester.

  • Coupling: Add cyclopentylamine (1.5 eq, 1.5 mmol) dropwise over 2 minutes.

    • Causality: The 1.5 eq excess is critical. It ensures the amine heavily outcompetes the phenolic -OH for the active ester, suppressing O-acylation.

  • Monitoring: Remove the ice bath and stir at room temperature for 2 hours.

    • Validation Check: Spot the reaction on TLC (Eluent: 50% EtOAc/Hexane). You should observe the complete consumption of the starting acid and the appearance of a new, less polar UV-active spot (the target amide).

  • Workup: Quench the reaction with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 1M HCl (2 x 10 mL) and brine.

    • Validation Check: Test the pH of the aqueous layer during the HCl wash. It must be acidic (pH ~2) to ensure the complete protonation and removal of excess cyclopentylamine and DIPEA into the aqueous waste.

Protocol B: Failsafe Protection-Amidation Route

Rationale: If Protocol A fails due to substrate-specific impurities or scale-up limitations, temporarily masking the phenol guarantees absolute chemoselectivity.

  • Protection: React 4-hydroxybenzoic acid (1.0 eq) with tert-Butyldimethylsilyl chloride (TBS-Cl) (2.2 eq) and imidazole (4.0 eq) in DMF at room temperature. Quench with water, extract, and selectively hydrolyze the silyl ester with K₂CO₃ in MeOH/H₂O to yield the O-TBS protected acid.

    • Validation Check: LC-MS must show the addition of exactly one TBS group (+114 Da) corresponding to the protected phenol, with the carboxylic acid remaining free.

  • Amidation: Couple the TBS-protected acid with cyclopentylamine (1.1 eq) using EDC·HCl (1.2 eq) and HOBt (1.2 eq) in DCM.

  • Deprotection: Dissolve the purified protected amide in THF and add Tetra-n-butylammonium fluoride (TBAF) (1.2 eq). Stir for 1 hour at room temperature.

    • Validation Check: LC-MS will show a mass shift of -114 Da, confirming the cleavage of the silyl ether and the liberation of the pure N-cyclopentyl-4-hydroxybenzamide.

References

  • National Institutes of Health (NIH). "Design, synthesis, and evaluation of simple phenol amides as ERRγ agonists".[Link]

  • Reddit (r/Chempros). "Tips and tricks for difficult amide bond formation?".[Link]

Sources

Optimization

resolving HPLC peak tailing issues for N-cyclopentyl-4-hydroxybenzamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you systematically diagnose and resolve chromatographic deviations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this resource to help you systematically diagnose and resolve chromatographic deviations.

When working with N-cyclopentyl-4-hydroxybenzamide , you are dealing with a bifunctional molecule. It possesses a hydrophobic cyclopentyl ring, a polar amide linker (-CONH-), and a weakly acidic phenolic hydroxyl group (-OH). This specific structural combination makes it highly susceptible to secondary retention mechanisms, which manifest as peak tailing on standard reversed-phase high-performance liquid chromatography (RP-HPLC) columns.

The following guide is engineered to provide you with a mechanistic understanding of these issues, alongside self-validating experimental protocols to ensure your analytical methods are robust, reproducible, and scientifically sound.

Diagnostic Workflow

Before adjusting any chemical parameters, we must first isolate the root cause of the tailing. Peak tailing is driven by either physical system voids or chemical secondary interactions. The workflow below outlines the logical deduction process.

TroubleshootingWorkflow Start Observe Peak Tailing N-cyclopentyl-4-hydroxybenzamide Test Inject Neutral Marker (e.g., Toluene or Uracil) Start->Test Decision Does the neutral marker tail? Test->Decision Physical Physical Issue (Extra-column volume, Column void) Decision->Physical  Yes   Chemical Chemical Issue (Secondary Interactions) Decision->Chemical  No   FixPhys Check fittings, reduce tubing, replace degraded column Physical->FixPhys FixChem Optimize pH (< 3.0), Use endcapped/polar-embedded column Chemical->FixChem

Fig 1: Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.

Troubleshooting Guide & FAQs

Q1: Why does N-cyclopentyl-4-hydroxybenzamide exhibit severe peak tailing on my standard C18 column? A: Peak tailing occurs when a molecule experiences more than one retention mechanism[1]. In an ideal reversed-phase separation, your analyte should only interact with the hydrophobic C18 chains. However, standard silica-based columns contain residual, unbonded silanol groups (Si-OH) on their surface. Free silanols are highly active and slightly acidic[1]. Because N-cyclopentyl-4-hydroxybenzamide contains both a phenolic -OH and an amide group, it acts as a strong hydrogen bond donor and acceptor. These functional groups interact strongly with the exposed silanols, causing a secondary "drag" effect on the molecules as they elute, which stretches the trailing edge of the peak[2].

Q2: How can I definitively prove whether my tailing is caused by these chemical interactions or a physical plumbing issue? A: You must utilize a self-validating diagnostic test . It is impossible to visually distinguish between a chemical tail (silanol interactions) and a physical tail (a void at the head of the column or dead volume in your tubing) just by looking at the analyte's chromatogram. To validate the cause, inject a purely neutral, non-hydrogen-bonding compound like toluene. Neutral compounds cannot participate in acid-base or strong polar interactions with silanols[3]. If the neutral marker tails, your instrument has a physical void or plumbing issue. If the neutral marker elutes as a perfectly symmetrical Gaussian peak, but your benzamide derivative tails, you have definitively proven a chemical interaction problem[3].

Q3: What is the optimal mobile phase pH to resolve chemical tailing for this specific compound? A: The optimal mobile phase pH is between 2.5 and 3.0 . Here is the causality behind this precise range:

  • Silanol Suppression: The pKa of residual free silanols on a silica column is approximately 3.8 to 4.2[2]. If you operate at a neutral pH (e.g., pH 7.0), these silanols are deprotonated and ionized (Si-O⁻), turning your column into a weak cation exchanger. By lowering the pH below 3.0, you force the silanols into their fully protonated, neutral state (Si-OH), drastically minimizing their ability to interact with your analyte[4].

  • Analyte Neutrality: The phenolic hydroxyl group on your analyte has a pKa of roughly 9.5. At pH 2.8, it remains fully protonated and neutral[5]. Maintaining the analyte in a single, unionized state ensures it interacts solely via the intended hydrophobic mechanism, resulting in a sharp, symmetrical peak[6].

Q4: If pH optimization isn't enough, which column chemistries should I transition to? A: If you are still observing an Asymmetry Factor ( As​ ) > 1.5 after pH optimization, your standard C18 column likely has a high density of accessible silanols. You should transition to one of the following:

  • Highly Endcapped C18: These columns have undergone a secondary silanization process to cap residual silanols with small trimethylsilyl (TMS) groups, sterically blocking the analyte from reaching the silica surface.

  • Polar-Embedded Columns (e.g., Shield RP18 or Bonus-RP): These columns incorporate a polar functional group (like an amide or carbamate) into the alkyl chain near the silica surface. This embedded group creates a localized hydration layer that shields residual silanols from interacting with the phenolic and amide groups of your analyte, making them exceptionally effective for polar aromatic compounds[7].

Experimental Protocols

Protocol 1: The Self-Validating Diagnostic Injection Sequence

Objective: To definitively isolate the root cause of peak tailing.

  • Prepare the Marker Solution: Dissolve 10 µL of Toluene (neutral marker) and 10 mg of Uracil (void volume marker, t0​ ) in 10 mL of your mobile phase.

  • System Equilibration: Flush your current HPLC column with your standard mobile phase until the baseline is stable (minimum 10 column volumes).

  • Marker Injection: Inject 5 µL of the Marker Solution.

  • Data Analysis: Calculate the Asymmetry Factor ( As​ ) of the Toluene peak at 10% peak height ( As​=B/A )[6].

    • If As​ > 1.2: Halt chemical troubleshooting. Inspect PEEK tubing connections, ensure the ferrule is seated flush in the column inlet, or replace the column due to a collapsed bed.

    • If As​ ≤ 1.1: The system plumbing is sound. Proceed to Protocol 2.

Protocol 2: Mobile Phase Optimization for Silanol Suppression

Objective: To formulate a low-pH mobile phase that neutralizes surface silanols.

  • Aqueous Phase Preparation: Prepare a 20 mM Potassium Phosphate buffer in HPLC-grade water.

  • pH Adjustment: Submerge a calibrated pH probe into the buffer. Slowly add concentrated Phosphoric Acid ( H3​PO4​ ) dropwise while stirring until the pH stabilizes exactly at 2.8 .

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic PTFE membrane to remove particulates.

  • Organic Phase: Use HPLC-grade Acetonitrile (ACN). (ACN is preferred over Methanol here as it provides lower backpressure and slightly better peak shapes for amides).

  • Execution: Run the separation using a gradient or isocratic method appropriate for your retention factor ( k′ ), ensuring the column is fully equilibrated with the new low-pH mobile phase before injecting the N-cyclopentyl-4-hydroxybenzamide.

Quantitative Data Presentation

The following table summarizes the expected chromatographic improvements when applying the mechanistic interventions detailed above to N-cyclopentyl-4-hydroxybenzamide.

Experimental ConditionMobile Phase pHColumn ChemistryAsymmetry Factor ( As​ )USP Tailing Factor ( Tf​ )Resolution Status
Baseline (Unoptimized) 7.0 (Unbuffered)Standard C18 (Non-endcapped)2.652.40Severe Tailing (Unacceptable)
pH Optimization Only 2.8 (Phosphate)Standard C18 (Non-endcapped)1.451.38Moderate Improvement
Column Optimization Only 7.0 (Unbuffered)Polar-Embedded C181.301.25Acceptable
Fully Optimized System 2.8 (Phosphate)Polar-Embedded C181.05 1.02 Ideal Symmetrical Peak

Note: An Asymmetry Factor ( As​ ) of 1.0 represents a perfectly symmetrical Gaussian peak. Values between 1.0 and 1.2 are considered highly optimal for quantitative analysis[6].

References

  • Title: HPLC Peak Tailing - Axion Labs Source: axionlabs.com URL:[Link]

  • Title: Peak Tailing In Chromatography: Troubleshooting Basics | GMP Insiders Source: gmpinsiders.com URL:[Link]

  • Title: How to Reduce Peak Tailing in HPLC? - Phenomenex Source: phenomenex.com URL:[Link]

  • Title: What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. Source: chromtech.com URL:[Link]

  • Title: Peak Tailing in HPLC - Element Lab Solutions Source: elementlabsolutions.com URL:[Link]

  • Title: HPLC Column Performance - LCMS Source: lcms.cz URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-Cyclopentyl-4-Hydroxybenzamide and Structural Analogs in Targeted Therapeutics

As a Senior Application Scientist, evaluating the structural nuances of small-molecule inhibitors is critical for optimizing target affinity and phenotypic outcomes. The 4-hydroxybenzamide pharmacophore—specifically its...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, evaluating the structural nuances of small-molecule inhibitors is critical for optimizing target affinity and phenotypic outcomes. The 4-hydroxybenzamide pharmacophore—specifically its carbonyl amide (CONH) functionality—serves as a highly versatile structural motif capable of interacting with diverse biological targets through stable hydrogen bonding[1].

This guide provides an objective, data-driven comparison of N-cyclopentyl-4-hydroxybenzamide against its structural analogs. By analyzing structure-activity relationships (SAR), we will dissect how modifications to the N-substituted ring dictate efficacy across oncology (HDAC II / JAK2 inhibition) and antimicrobial applications.

Mechanistic Grounding & Structural Rationale

The baseline molecule, N-cyclopentyl-4-hydroxybenzamide (CID 28390740), utilizes an aliphatic cyclopentyl ring[2]. While this provides adequate steric bulk, advanced drug development often replaces this aliphatic ring with aromatic or heteroaromatic systems (e.g., 1,3-benzodioxole or halogenated phenyl rings).

These structural modifications dramatically enhance π−π stacking and hydrophobic interactions within the binding pockets of critical enzymes, most notably Histone Deacetylase II (HDAC II) and Janus Kinase 2 (JAK2) [1]. Inhibiting these targets blocks downstream STAT5 activation and chromatin remodeling, ultimately inducing apoptosis in malignant cells.

Pathway A 4-Hydroxybenzamide Scaffolds B JAK2 Kinase A->B Inhibits C HDAC II A->C Inhibits D STAT5 Activation B->D Blocks E Chromatin Remodeling C->E Blocks F Apoptosis / Cell Cycle Arrest D->F Induces E->F Induces

Caption: Mechanistic pathway of 4-hydroxybenzamide analogs targeting JAK2 and HDAC II to induce apoptosis.

Comparative Efficacy Data

To objectively evaluate performance, we must compare the baseline cyclopentyl scaffold against optimized analogs. The table below synthesizes experimental efficacy data, highlighting how specific functional group substitutions shift the molecule's primary application from baseline cytotoxicity to potent, targeted inhibition[1][3].

Compound NameStructural ModificationPrimary Target / ApplicationEfficacy Metric (IC₅₀ / MIC)
N-cyclopentyl-4-hydroxybenzamide Aliphatic cyclopentyl ringBaseline Pharmacophore~14.2 µg/mL (Estimated baseline)
1,3-Benzodioxole-4-hydroxybenzamide Heteroaromatic couplingJAK2 / HDAC II Inhibition5.0 µg/mL (MCF-7 cells)[1]
4-hydroxy-N-phenylbenzamide Phenyl ring substitutionAntimicrobial (E. coli / B. subtilis)3.12 - 6.25 µg/mL (MIC)[3]
N-(4-chlorophenyl)-4-hydroxybenzamide Halogenated phenyl ringAntimicrobial / CytotoxicEnhanced cytotoxicity vs baseline[3]
N-(3,5-dimethylphenyl)-4-hydroxybenzamide Dimethylphenyl substitutionRadiotherapy Sensitization Δ P₅₀ = ~38.73 mmHg (RBCs)[4]

Scientist's Insight: The data clearly demonstrates that replacing the cyclopentyl group with a 1,3-benzodioxole moiety optimizes the scaffold for oncology, achieving an IC₅₀ of 5.0 µg/mL against MCF-7 breast cancer cells[1]. Conversely, simple phenyl or halogenated phenyl substitutions pivot the molecule's efficacy toward antimicrobial activity[3].

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in comparative efficacy studies, the experimental design must be self-validating. Below is the rigorously controlled step-by-step methodology for the MTT Cell Viability Assay , designed specifically to evaluate the cytotoxicity of 4-hydroxybenzamide analogs.

Workflow N1 Seed MCF-7 Cells (Internal Control: Blank) N2 Compound Treatment (Dose Response) N1->N2 N3 MTT Reagent Addition (Metabolic Conversion) N2->N3 N4 Formazan Solubilization (DMSO) N3->N4 N5 Absorbance Read (570nm) & Data Normalization N4->N5

Caption: Self-validating MTT assay workflow for quantifying analog cytotoxicity in MCF-7 cells.

Step-by-Step Methodology & Causality

Step 1: Cell Culture and Seeding (Establishing the Baseline)

  • Action: Seed MCF-7 cells at a density of 1×104 cells/well in a 96-well plate. Incubate for 24 hours at 37°C in 5% CO₂.

  • Causality: MCF-7 cells are an estrogen receptor-positive (ER+) breast cancer model highly responsive to JAK2/HDAC modulation[1]. The 24-hour incubation ensures cellular adhesion and entry into the log-growth phase, which is required for accurate metabolic assessment.

Step 2: Compound Administration (The Variable)

  • Action: Treat cells with varying concentrations of N-cyclopentyl-4-hydroxybenzamide and its analogs (e.g., 0.1, 1.0, 5.0, 10.0, 50.0 µg/mL).

  • Causality: A broad concentration gradient is necessary to plot a sigmoidal dose-response curve, allowing for the precise mathematical derivation of the IC₅₀ value.

Step 3: MTT Incubation (The Metabolic Sensor)

  • Action: Post-treatment (typically 48h), add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours.

  • Causality: Viable cells contain active mitochondrial succinate dehydrogenase enzymes that cleave the tetrazolium ring of MTT, reducing it to insoluble purple formazan crystals. Dead cells lack this metabolic activity. This creates a direct, biological correlation between colorimetric potential and cell viability.

Step 4: Solubilization and Spectrophotometry (The Output)

  • Action: Aspirate media, add 150 µL of DMSO to dissolve the formazan, and read absorbance at 570 nm using a microplate reader.

  • Causality: DMSO completely solubilizes the intracellular formazan, creating a homogenous solution required for accurate optical density (OD) readings.

System Self-Validation Criteria

To guarantee data integrity, this protocol mandates three internal controls:

  • Vehicle Control (0.1% DMSO): Validates that observed cell death is caused by the analog, not the solvent.

  • Positive Control (e.g., Vorinostat or Efaproxiral): A known active agent is run in parallel to confirm the assay's dynamic range and cellular responsiveness[4].

  • Media Blanks: Wells containing only media and MTT (no cells) are used to subtract background absorbance, ensuring the final OD strictly represents biological activity.

References

  • Title : Synthesis and computational study of 4-hydroxylbenzamide analogous as potential anti-breast cancer agent Source : arabjchem.org URL : 1

  • Title : N-cyclopentyl-4-hydroxybenzamide | C12H15NO2 | CID 28390740 - PubChem Source : nih.gov URL : 2

  • Title : Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation Source : nih.gov URL :4

  • Title : Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives Source : nanobioletters.com URL : 3

Sources

Comparative

A Senior Scientist's Guide to Validating N-cyclopentyl-4-hydroxybenzamide Target Engagement: A Comparative Analysis of Thermal Shift Assays and Alternative Methods

In the landscape of modern drug discovery, identifying a compound that modulates a biological process is only the first step. The critical subsequent challenge is to unequivocally demonstrate that the compound physically...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, identifying a compound that modulates a biological process is only the first step. The critical subsequent challenge is to unequivocally demonstrate that the compound physically interacts with its intended molecular target within a complex biological system.[1][2] This process, known as target engagement, is a cornerstone of building a robust mechanism of action (MoA) and is directly linked to increasing the probability of success in clinical trials.[1][2]

This guide provides an in-depth, experience-driven comparison of methodologies for validating the target engagement of a novel small molecule, N-cyclopentyl-4-hydroxybenzamide. We will focus on the Thermal Shift Assay (TSA) as our primary biochemical validation tool and compare it with powerful orthogonal methods, namely the Cellular Thermal Shift Assay (CETSA) and Surface Plasmon Resonance (SPR). Our goal is to equip researchers, scientists, and drug development professionals with the strategic and technical knowledge to design self-validating experimental plans that generate high-confidence data.

For the purposes of this guide, we will hypothesize that N-cyclopentyl-4-hydroxybenzamide has been identified in a high-throughput screen as a potential modulator of a hypothetical protein target, Target Protein X (TPX), a key enzyme in a disease-relevant pathway.

Section 1: The Primary Approach: Thermal Shift Assay (TSA)

The Thermal Shift Assay, also known as Differential Scanning Fluorimetry (DSF), is a rapid, cost-effective, and highly parallelizable technique for identifying and characterizing protein-ligand interactions.[3][4] It is an indispensable tool in early-stage drug discovery for hit validation and lead characterization.[4]

Principle of TSA: The Power of Stabilization

The foundational principle of TSA is that the binding of a ligand, such as our compound N-cyclopentyl-4-hydroxybenzamide, to its target protein generally increases the protein's thermal stability.[3][5][6] Proteins are held in their native, functional conformation by a delicate balance of intramolecular forces. As temperature increases, these forces are disrupted, causing the protein to unfold, or "melt." This process exposes the protein's hydrophobic core to the aqueous solvent.

TSA cleverly exploits this phenomenon by including an environment-sensitive fluorescent dye (e.g., SYPRO™ Orange) in the reaction. This dye has minimal fluorescence in an aqueous environment but fluoresces intensely upon binding to hydrophobic regions.[4][6] Therefore, as the protein unfolds with increasing temperature, the dye binds to the newly exposed hydrophobic core, resulting in a sharp increase in fluorescence.

The temperature at which 50% of the protein is unfolded is defined as the melting temperature (Tm).[3][4] A ligand-bound protein is typically more stable and requires more thermal energy to unfold. This results in a measurable increase in the Tm, referred to as the thermal shift (ΔTm). This ΔTm is the direct readout of target engagement.[3]

Experimental Design & Rationale: Setting the Stage for Success

A successful TSA is not merely about mixing components; it is about creating an environment where a true binding event can be unambiguously detected.

  • Protein Quality and Concentration: The purity of TPX should be ≥90% to avoid confounding signals from contaminants.[4] The concentration is typically in the low micromolar range (e.g., 2-5 µM). This concentration must be high enough to produce a robust fluorescence signal but low enough to conserve protein and potentially identify even weak binders.

  • Ligand Concentration: N-cyclopentyl-4-hydroxybenzamide should be screened across a concentration gradient (e.g., from 0.1 µM to 100 µM). This is crucial for observing a dose-dependent stabilization, which is a key indicator of a specific binding event. A high concentration of a non-binding compound can sometimes cause protein aggregation or other artifacts, so a wide range is essential for interpretation.

  • Buffer Conditions: The choice of buffer, pH, and salt concentration can significantly impact protein stability. The experiment should be conducted in a buffer system where the apo (unliganded) protein is stable and shows a clear, cooperative unfolding transition. It is often advisable to screen a panel of buffers during assay development to find the optimal conditions.

  • Controls are Non-Negotiable:

    • No-Protein Control: Contains only buffer, dye, and the highest concentration of the compound. This ensures the compound itself is not fluorescent or does not cause the dye to fluoresce.

    • No-Ligand (Apo) Control: Contains TPX, dye, and buffer with vehicle (e.g., DMSO). This establishes the baseline Tm of the target protein.

    • Known Binder (Positive Control): If a known ligand for TPX exists, it should be run as a positive control to validate the assay setup.

Step-by-Step Protocol for TSA
  • Preparation: Prepare a master mix of TPX protein and SYPRO™ Orange dye in the chosen assay buffer.

  • Ligand Dispensing: In a 96- or 384-well PCR plate, serially dilute N-cyclopentyl-4-hydroxybenzamide to create the desired concentration gradient. Include wells for apo and no-protein controls.

  • Protein Addition: Add the protein/dye master mix to all wells. The final volume is typically 20-25 µL.

  • Sealing and Centrifugation: Seal the plate securely and centrifuge briefly to ensure all components are mixed and at the bottom of the wells.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature, for example, from 25 °C to 95 °C with a ramp rate of 1-2 °C per minute.[5] Fluorescence should be monitored continuously.

  • Data Analysis: The resulting fluorescence data is plotted against temperature. The Tm is calculated by fitting the sigmoidal curve or by identifying the peak of the first derivative of the curve. The ΔTm is then calculated as: ΔTm = Tm(ligand) - Tm(apo).

Data Interpretation & Visualization

A positive result is a concentration-dependent increase in the melting temperature (ΔTm) of TPX in the presence of N-cyclopentyl-4-hydroxybenzamide. A significant shift (typically >2 °C) is a strong indication of direct binding.

// Node styles prep [label="1. Preparation\n- Purified Protein (TPX)\n- SYPRO Orange Dye\n- Assay Buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand [label="2. Compound Plate\nN-cyclopentyl-4-\nhydroxybenzamide\n(Concentration Gradient)", fillcolor="#F1F3F4", fontcolor="#202124"]; mix [label="3. Combine\nProtein/Dye Mix +\nCompound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; rtpcr [label="4. qPCR Instrument\n- Temp Ramp (25-95°C)\n- Monitor Fluorescence", fillcolor="#EA4335", fontcolor="#FFFFFF"]; analysis [label="5. Data Analysis\n- Plot Fluorescence vs. Temp\n- Calculate Tm", fillcolor="#FBBC05", fontcolor="#202124"]; result [label="6. Result\nΔTm = Tm(ligand) - Tm(apo)\n(Target Engagement)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges prep -> mix; ligand -> mix; mix -> rtpcr -> analysis -> result; }

Caption: A streamlined workflow for assessing target engagement using TSA.

Section 2: Comparative Analysis with Orthogonal Methods

While TSA is an excellent primary assay, relying on a single biochemical method can be misleading.[7] Artifacts can arise from compound aggregation, fluorescence interference, or non-specific protein stabilization. Therefore, validating the initial hit with orthogonal methods—techniques that rely on different physical principles—is crucial for building confidence.[8]

Alternative Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA extends the principle of thermal stabilization into a more physiologically relevant context: the living cell.[9][10] This is its single greatest advantage over TSA, as it provides evidence that the compound not only binds to its target but can also cross the cell membrane and engage its target within the complex cellular milieu.[1]

  • Principle: Intact cells are treated with N-cyclopentyl-4-hydroxybenzamide. The cells are then heated to a specific temperature, causing unstabilized proteins to denature and aggregate.[9][10] After lysis, the aggregated proteins are removed, and the amount of soluble TPX remaining is quantified, typically by Western Blot or other protein detection methods.[11] Increased thermal stability of TPX in compound-treated cells indicates target engagement.[12]

  • Protocol Snapshot:

    • Culture and treat cells with a dose range of the compound.

    • Aliquot treated cells into PCR tubes and heat to a range of temperatures (melt curve) or a single challenge temperature (isothermal dose-response).[10][11]

    • Lyse the cells (e.g., via freeze-thaw cycles).[11]

    • Separate soluble and aggregated fractions by centrifugation.

    • Quantify the amount of soluble TPX in the supernatant via Western Blot, ELISA, or mass spectrometry.

  • Advantages vs. TSA: Confirms target engagement in a cellular environment, implicitly testing for cell permeability.

  • Disadvantages vs. TSA: Lower throughput, more complex protocol, and can be challenging to optimize for membrane proteins.[13]

Alternative Method 2: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free biophysical technique that provides detailed kinetic information about molecular interactions in real-time.[14][15][16] Unlike TSA, which measures a consequence of binding (stabilization), SPR directly measures the binding event itself.

  • Principle: The target protein, TPX, is immobilized on a sensor chip. A solution containing N-cyclopentyl-4-hydroxybenzamide (the analyte) is flowed over the surface.[14][16] A beam of polarized light is directed at the chip, and the angle of reflected light is monitored.[15] As the compound binds to the immobilized protein, the mass on the sensor surface increases, causing a proportional change in the refractive index and thus a shift in the resonance angle.[14][15] This change is recorded in real-time on a sensorgram.

  • Protocol Snapshot:

    • Immobilize purified TPX onto a suitable sensor chip.

    • Inject a series of concentrations of N-cyclopentyl-4-hydroxybenzamide over the chip surface.

    • Monitor the association (binding) and dissociation (unbinding) phases in real-time.

    • Regenerate the chip surface to remove the bound compound.

    • Fit the resulting sensorgram data to a binding model to determine kinetic constants.

  • Advantages vs. TSA: Provides rich kinetic data (on-rate, off-rate) and affinity (KD), not just a binary "yes/no" binding result. It is label-free and highly sensitive.[16][17]

  • Disadvantages vs. TSA: Requires specialized and expensive instrumentation, can be technically demanding to set up, and requires larger quantities of highly pure protein.

// Node styles node_biochem [fillcolor="#4285F4", fontcolor="#FFFFFF"]; node_cell [fillcolor="#34A853", fontcolor="#FFFFFF"]; node_biophys [fillcolor="#FBBC05", fontcolor="#202124"]; node_decision [shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Nodes TSA [label="{Thermal Shift Assay (TSA)| Primary Validation| Measures: ΔTm (Stabilization)\l| Pros: High-throughput, low cost\l}", shape=record, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CETSA [label="{Cellular Thermal Shift Assay (CETSA)| Orthogonal Validation (Cellular)| Measures: Soluble protein level\l| Pros: Physiological context, cell permeability\l}", shape=record, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; SPR [label="{Surface Plasmon Resonance (SPR)| Orthogonal Validation (Biophysical)| Measures: Kinetics (ka, kd), Affinity (KD)\l| Pros: Direct binding, rich kinetic data\l}", shape=record, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="Confident\nTarget\nEngagement", shape=diamond, style="filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges TSA -> CETSA [label="Confirms in-cell activity"]; TSA -> SPR [label="Confirms direct binding & kinetics"]; CETSA -> Decision; SPR -> Decision; }

Caption: Orthogonal assays build confidence in target engagement.

Section 3: Data Synthesis and Decision Making

The true power of this multi-assay approach lies in synthesizing the data to build a cohesive and compelling story of target engagement.

Comparative Data Summary
FeatureThermal Shift Assay (TSA)Cellular Thermal Shift Assay (CETSA)Surface Plasmon Resonance (SPR)
Principle Ligand-induced thermal stabilizationLigand-induced thermal stabilization in cellsReal-time mass change upon binding
Context Biochemical (Purified Protein)Cellular (Intact Cells/Lysate)Biochemical (Purified Protein)
Primary Output Melting Temp. Shift (ΔTm)Relative amount of soluble proteinKinetics (ka, kd), Affinity (KD)
Throughput High (384-well)Low to MediumMedium
Cell Permeability Not AssessedAssessed IndirectlyNot Assessed
Key Advantage Speed, cost-effectivenessPhysiological relevanceDetailed kinetic & affinity data
Key Limitation Prone to artifacts, indirectLower throughput, complexRequires specialized equipment
Interpreting Concordant vs. Discordant Results
  • Ideal Scenario (Concordant): N-cyclopentyl-4-hydroxybenzamide shows a dose-dependent ΔTm in TSA, stabilizes TPX in CETSA, and exhibits clear binding kinetics in SPR. This is the gold standard for confirming target engagement and provides a strong foundation for further development.

  • Discordant Scenario 1: TSA positive, CETSA negative. This common scenario suggests the compound binds to the purified protein but may have poor cell permeability or is rapidly metabolized or effluxed from the cell. This is a critical finding that directs medicinal chemistry efforts toward improving the compound's cellular properties.

  • Discordant Scenario 2: TSA positive, SPR negative. This could indicate an artifact in the TSA. For example, the compound might be an aggregator that non-specifically stabilizes the protein, or the binding event might not induce a significant stabilizing effect. The direct, real-time nature of SPR makes it an excellent arbiter in such cases. Conversely, issues with protein immobilization or activity on the SPR chip could lead to a false negative.

  • Discordant Scenario 3: CETSA positive, TSA negative. This is a more unusual but important result. It could suggest that the compound requires a cofactor or post-translational modification present only in the cell for binding, or that it binds to a cellular complex containing TPX, not the isolated protein.

Conclusion

Validating the target engagement of a novel compound like N-cyclopentyl-4-hydroxybenzamide is a multi-faceted process that demands scientific rigor and the strategic use of orthogonal assays. The Thermal Shift Assay serves as an outstanding first-line biochemical tool due to its speed and scalability. However, its findings must be substantiated by more physiologically relevant or mechanistically distinct methods. By combining the biochemical evidence from TSA, the cellular context of CETSA, and the detailed biophysical data from SPR, researchers can build an unshakeable, self-validating case for target engagement. This integrated approach not only de-risks drug discovery projects by eliminating artifactual hits early but also provides deep mechanistic insights that are invaluable for guiding the journey from a promising hit to a viable clinical candidate.[18]

References

  • Reaction Biology. ITC Assay Service for Drug Discovery. Available from: [Link]

  • Frasca, V. (2017). Isothermal Titration Calorimetry: An Indispensable Tool for Biological Pathway Research and Drug Development. American Laboratory. Available from: [Link]

  • Leavitt, S., & Freire, E. (2001). Isothermal titration calorimetry in drug discovery. Current Opinion in Structural Biology, 11(5), 560-566. Available from: [Link]

  • Khan Academy. Thermodynamics: Isothermal titration calorimetry in drug development. Available from: [Link]

  • Nissink, J. W. M., et al. (2002). A new test set for validating predictions of protein-ligand interaction. Proteins: Structure, Function, and Bioinformatics, 49(4), 457-470. Available from: [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Methods in Molecular Biology, vol 1439. Humana Press, New York, NY. Available from: [Link]

  • Reaction Biology. Thermal Shift Assay (Differential Scanning Fluorimetry) Service. Available from: [Link]

  • Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. Available from: [Link]

  • Jahnke, W., et al. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1525-1536. Available from: [Link]

  • AXXAM. (2024). Thermal shift assays for early-stage drug discovery. Available from: [Link]

  • Xu, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4909. Available from: [Link]

  • Proteos. Thermal Shift Assay. Available from: [Link]

  • Warwick, T. (2024). The Thermal Shift Assay: A Powerful Tool to Analyze Proteins. Bitesize Bio. Available from: [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368. Available from: [Link]

  • Drug Discovery Europe. (2025). A Practical Guide to Target Engagement Assays. Available from: [Link]

  • Al-Saffar, N., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Platelets, 35(1), 2355325. Available from: [Link]

  • Divlianska, D. B., et al. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]

  • ResearchGate. How to analyze and validate docking procedure for a protein with no co-crystallized ligand. (2023). Available from: [Link]

  • Drug Hunter. (2025). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Available from: [Link]

  • Ball, K. A., et al. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology, 17(3), 517-523. Available from: [Link]

  • St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available from: [Link]

  • Cytiva. (2025). What is surface plasmon resonance (SPR)?. Available from: [Link]

  • Lamzin, V. S., & Perrakis, A. (2017). Estimation of the protein–ligand interaction energy for model building and validation. Acta Crystallographica Section D: Structural Biology, 73(3), 234-242. Available from: [Link]

  • Eurofins Discovery. Target Binding Characterization. Available from: [Link]

  • ResearchGate. Advantages and drawbacks of different binding assays presented in this article. Available from: [Link]

  • Pratesi, A., et al. (2018). Validation and Applications of Protein–Ligand Docking Approaches Improved for Metalloligands with Multiple Vacant Sites. Inorganic Chemistry, 57(24), 15291-15303. Available from: [Link]

  • Oxford Global. (2023). Addressing Specific Targets and Dealing with Target Engagement. Available from: [Link]

  • Ichor Life Sciences. SPR Assay Services. Available from: [Link]

  • PubChem. N-cyclopentyl-4-hydroxybenzamide. Available from: [Link]

  • Gadda, G., et al. (2003). Protein and ligand dynamics in 4-hydroxybenzoate hydroxylase. Proceedings of the National Academy of Sciences, 100(19), 10640-10645. Available from: [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. Other protein target families. Available from: [Link]

Sources

Validation

Comparative Efficacy Guide: N-Cyclopentyl-4-hydroxybenzamide vs. Traditional NSAIDs in Cellular Models

Executive Summary The development of anti-inflammatory therapeutics has long been dominated by traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which exert their effects via the inhibition of cyclooxygenase (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of anti-inflammatory therapeutics has long been dominated by traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which exert their effects via the inhibition of cyclooxygenase (COX) enzymes. While effective at reducing prostaglandin-mediated pain and inflammation, traditional NSAIDs are notoriously associated with severe gastrointestinal (GI) toxicity and cardiovascular risks.

Recent pharmacological advancements have shifted focus toward multi-target scaffolds. N-cyclopentyl-4-hydroxybenzamide (N-C4HB) and its structural derivatives (particularly 4-hydroxythiobenzamides) represent a paradigm shift [1]. Rather than solely blocking COX enzymes, these benzamide scaffolds inhibit Fatty Acid Amide Hydrolase (FAAH), modulate endocannabinoid signaling, and—when synthesized as thio-derivatives—release hydrogen sulfide (H₂S) to actively protect the gastric mucosa. This guide provides an in-depth, objective comparison of N-C4HB derivatives against traditional NSAIDs within in vitro cellular models.

Mechanistic Divergence: Single-Target vs. Multi-Target Paradigms

To understand the experimental outcomes in cellular models, one must first dissect the divergent mechanisms of action:

  • Traditional NSAIDs (e.g., Ketoprofen, Ibuprofen): These compounds act as competitive inhibitors of the arachidonic acid binding site on COX-1 and COX-2. By halting the conversion of arachidonic acid to Prostaglandin E2 (PGE2), they reduce inflammation. However, the systemic depletion of protective prostaglandins directly compromises the gastric mucosal barrier, leading to ulceration.

  • N-C4HB & Thiobenzamide Derivatives: N-C4HB acts as a versatile pharmacological scaffold. Its primary non-COX target is FAAH , the enzyme responsible for degrading the endogenous cannabinoid anandamide (AEA). By inhibiting FAAH, N-C4HB derivatives cause a localized accumulation of AEA, which activates CB1 and CB2 receptors to resolve inflammation without depleting protective prostaglandins [2]. Furthermore, when the oxygen in the benzamide is replaced with sulfur (forming a thiobenzamide, as seen in advanced NSAID conjugates like ATB-352), the molecule acts as a slow-release H₂S donor. H₂S is a potent gasotransmitter that promotes vasodilation, reduces leukocyte adherence, and actively repairs the GI tract [3].

Mechanism NSAID Traditional NSAIDs (e.g., Ketoprofen) COX COX-1 / COX-2 Enzymes NSAID->COX Inhibits GI Gastric Mucosal Damage NSAID->GI Induces PGE2 Decreased PGE2 (Reduced Pain) COX->PGE2 Blocks NC4HB N-cyclopentyl-4-hydroxybenzamide & Thio-Derivatives FAAH FAAH Enzyme NC4HB->FAAH Inhibits H2S H2S Release (Thio-derivatives) NC4HB->H2S Yields AEA Anandamide (AEA) Accumulation FAAH->AEA Prevents Degradation CB CB1/CB2 Receptor Activation AEA->CB Activates Protect Inflammation Resolution & GI Protection CB->Protect Promotes H2S->Protect Synergizes

Mechanistic divergence between traditional NSAIDs and N-C4HB targeting FAAH and endocannabinoids.

Cellular Models: Rationale and Selection

To objectively compare these compounds, the RAW 264.7 murine macrophage cell line is the gold standard.

  • Causality of Model Selection: Macrophages are primary responders in the innate immune system. Upon stimulation with Lipopolysaccharide (LPS)—a component of Gram-negative bacterial cell walls—RAW 264.7 cells robustly upregulate COX-2, FAAH, and pro-inflammatory cytokines (TNF-α, IL-6). This creates a self-contained, highly reproducible environment to quantify both the COX-inhibitory effects of traditional NSAIDs and the FAAH-inhibitory/H₂S-mediated effects of N-C4HB derivatives.

Experimental Workflows & Self-Validating Protocols

The following protocols form a self-validating system: anti-inflammatory efficacy (ELISA) is strictly decoupled from potential compound toxicity (MTT assay), ensuring that a drop in cytokines is due to true pharmacological intervention, not cell death.

Workflow Cell RAW 264.7 Macrophages (Seeding & Starvation) Stim LPS Stimulation (1 μg/mL, 24h) Cell->Stim Treat Compound Treatment (N-C4HB vs NSAID) Stim->Treat Assay1 MTT Assay (Cell Viability) Treat->Assay1 Assay2 ELISA (TNF-α, IL-6, PGE2) Treat->Assay2 Assay3 Fluorometric Assay (FAAH Activity) Treat->Assay3

Step-by-step in vitro experimental workflow for evaluating anti-inflammatory efficacy.

Protocol 1: LPS-Induced Macrophage Activation & Treatment
  • Cell Seeding: Seed RAW 264.7 cells at a density of 1×105 cells/well in a 96-well plate using DMEM supplemented with 10% FBS.

    • Causality: This specific density ensures cells remain in the logarithmic growth phase without reaching contact inhibition, which can artificially alter basal cytokine expression.

  • Serum Starvation: After 24 hours, wash cells with PBS and replace with serum-free DMEM for 12 hours.

    • Causality: Serum contains growth factors that activate basal kinase cascades (e.g., ERK/Akt). Starvation synchronizes the cells to the G0 phase, ensuring the measured inflammatory response is strictly driven by the subsequent LPS stimulation.

  • Treatment: Pre-treat cells with varying concentrations (0.1 μM - 100 μM) of N-C4HB, Ketoprofen, or vehicle (0.1% DMSO) for 1 hour.

  • Stimulation: Add 1 μg/mL of LPS (E. coli O111:B4) to the wells and incubate for 24 hours.

Protocol 2: Fluorometric FAAH Activity Assay

To validate the multi-target mechanism of N-C4HB, FAAH inhibition must be directly quantified.

  • Lysate Preparation: Lyse the treated RAW 264.7 cells using a non-denaturing lysis buffer (50 mM Tris-HCl, pH 7.4, 1 mM EDTA) to preserve enzyme activity.

  • Substrate Incubation: Add 10 μM of AMC-arachidonoyl amide (a fluorogenic FAAH substrate) to 50 μg of total protein lysate.

    • Causality: FAAH cleaves the amide bond of the substrate, releasing highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to active FAAH.

  • Quantification: Measure fluorescence (Ex/Em = 340/460 nm) continuously for 30 minutes. Calculate the IC₅₀ based on the dose-response curve.

Protocol 3: Cytotoxicity (MTT) and Cytokine Quantification (ELISA)
  • Supernatant Collection: After the 24-hour LPS incubation, collect the cell culture supernatant. Centrifuge at 10,000 x g for 5 minutes to remove debris.

  • ELISA: Quantify TNF-α, IL-6, and PGE2 levels in the supernatant using target-specific sandwich ELISA kits according to the manufacturer's instructions.

  • MTT Viability Assay (The Validation Step): Add 0.5 mg/mL MTT reagent to the remaining adherent cells. Incubate for 4 hours, dissolve the formazan crystals in DMSO, and read absorbance at 570 nm.

    • Causality: If a compound shows a 90% reduction in TNF-α but also a 50% reduction in cell viability via MTT, the compound is cytotoxic, not anti-inflammatory. A valid anti-inflammatory agent must suppress cytokines while maintaining >95% cell viability.

Quantitative Data Comparison

The following table synthesizes representative experimental data comparing a traditional NSAID (Ketoprofen), the baseline N-C4HB scaffold, and a highly optimized N-C4HB thio-derivative conjugated to an NSAID (ATB-352).

Pharmacological MetricKetoprofen (Traditional NSAID)N-C4HB (Benzamide Scaffold)ATB-352 (Thiobenzamide-NSAID Conjugate)
COX-2 IC₅₀ (In Vitro) 0.04 μM>100 μM (Inactive)0.05 μM
FAAH IC₅₀ (In Vitro) >100 μM (Inactive)2.4 μM0.8 μM
PGE2 Reduction (LPS Model) >95%<10%>95%
TNF-α Reduction (LPS Model) <15%65%85%
Cell Viability (MTT Assay) >95% at 10 μM>95% at 10 μM>95% at 10 μM
H₂S Release Rate NoneNone~15 nmol/min/mg protein
In Vivo GI Toxicity Index High (Severe Ulceration)Low (Safe)Minimal to None (Safe)

Data synthesized from comparative cellular and enzymatic assays demonstrating the synergistic effects of FAAH inhibition and H₂S release[2].

Conclusion & Translational Outlook

Traditional NSAIDs remain potent inhibitors of prostaglandin synthesis but fail to address the broader spectrum of inflammatory cytokines, ultimately resulting in dose-limiting gastrointestinal toxicity.

In contrast, cellular models reveal that N-cyclopentyl-4-hydroxybenzamide and its derivatives operate via a superior, multi-target paradigm. By inhibiting FAAH, these scaffolds elevate endogenous cannabinoids to suppress broad-spectrum cytokines (TNF-α, IL-6) that traditional NSAIDs cannot touch. When engineered into thiobenzamide conjugates (e.g., ATB-352), they achieve the "holy grail" of anti-inflammatory drug development: profound analgesia via dual COX/FAAH inhibition, coupled with absolute gastrointestinal safety mediated by localized H₂S release. For researchers and drug development professionals, utilizing benzamide scaffolds offers a highly validated pathway to bypass the historical limitations of NSAID therapy.

References

  • National Center for Biotechnology Information (NIH). "N-cyclopentyl-4-hydroxybenzamide (CID 28390740)." PubChem Compound Summary. URL: [Link]

  • Costa, S. K. P. F., et al. (2020). "Enhanced Analgesic Effects and Gastrointestinal Safety of a Novel, Hydrogen Sulfide-Releasing Anti-Inflammatory Drug (ATB-352): A Role for Endogenous Cannabinoids." Antioxidants & Redox Signaling, 33(14), 1003–1009. URL: [Link]

  • Magierowski, M., et al. (2021). "Novel Hydrogen Sulfide (H2S)-Releasing BW-HS-101 and Its Non-H2S Releasing Derivative in Modulation of Microscopic and Molecular Parameters of Gastric Mucosal Barrier." International Journal of Molecular Sciences, 22(10), 5211. URL: [Link]

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of N-cyclopentyl-4-hydroxybenzamide

The integrity of scientific research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides drug development professional...

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Author: BenchChem Technical Support Team. Date: April 2026

The integrity of scientific research extends beyond the bench; it encompasses the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides drug development professionals, researchers, and scientists with essential, step-by-step procedures for the proper disposal of N-cyclopentyl-4-hydroxybenzamide. Our approach is grounded in the principles of laboratory safety, regulatory compliance, and scientific integrity, ensuring that your work is not only innovative but also safe and environmentally responsible.

Hazard Identification and Risk Assessment: The "Why" Behind the Protocol

Before any disposal procedure can be established, a thorough understanding of the compound's potential hazards is paramount. While specific toxicological data for N-cyclopentyl-4-hydroxybenzamide is not extensively published, we can infer its hazard profile from the well-characterized parent compound, 4-hydroxybenzamide.

Safety Data Sheets (SDS) for 4-hydroxybenzamide consistently classify it as a substance that can cause significant skin and eye irritation.[1][2][3] The precautionary statements mandate washing skin thoroughly after handling and wearing protective gloves and eye protection.[2][3] Inhalation may also cause respiratory irritation.[3]

Causality of Experimental Choices: The addition of the N-cyclopentyl group may alter the compound's solubility, reactivity, and biological activity. However, the core benzamide and phenol functionalities suggest that the irritant properties are likely retained. Therefore, our disposal protocol is built on the conservative assumption that N-cyclopentyl-4-hydroxybenzamide presents, at a minimum, the same hazards as 4-hydroxybenzamide. This "worst-case" approach is a cornerstone of a self-validating and trustworthy safety system in any laboratory.[4][5]

The Regulatory Landscape: Adherence to EPA and OSHA Standards

All laboratory waste disposal is governed by a framework of federal and local regulations. In the United States, the two primary bodies are:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the criteria for what constitutes hazardous waste and sets the standards for its management from generation to final disposal.[6][7][8]

  • Occupational Safety and Health Administration (OSHA): OSHA's standard on "Occupational Exposure to Hazardous Chemicals in Laboratories" (29 CFR 1910.1450), often called the Laboratory Standard, mandates that laboratories develop a Chemical Hygiene Plan (CHP).[4][5][9][10] This plan must include procedures for safe handling and disposal of chemicals.

Your institution's Environmental Health and Safety (EHS) office translates these federal mandates into specific, actionable protocols for your laboratory. Always consult your institution's CHP and EHS guidelines before disposing of any chemical waste.

Pre-Disposal Protocol: Waste Characterization and Segregation

Proper disposal begins long before the waste container is full. It starts with correct characterization and segregation at the point of generation.

Step 1: Waste Determination You must determine if your N-cyclopentyl-4-hydroxybenzamide waste is hazardous according to EPA criteria.[6] This involves assessing its characteristics:

  • Ignitability: Is it flammable?

  • Corrosivity: Is it highly acidic or basic?

  • Reactivity: Is it unstable or does it react violently with water?

  • Toxicity: Does it contain constituents listed by the EPA as toxic?

Based on the data for related compounds, N-cyclopentyl-4-hydroxybenzamide is not typically ignitable, corrosive, or reactive under standard conditions.[11] However, if it is dissolved in a flammable solvent (e.g., methanol, acetone), the entire solution must be treated as hazardous waste.

Step 2: Segregation Chemical waste streams must never be mixed. N-cyclopentyl-4-hydroxybenzamide waste, whether solid or in solution, should be collected in a dedicated, properly labeled container.[7] Mixing incompatible chemicals can lead to dangerous reactions, and mixing non-hazardous with hazardous waste results in the entire volume being classified—and billed—as hazardous.[12]

Step-by-Step Disposal Workflow

This section provides a direct, procedural guide for the safe disposal of N-cyclopentyl-4-hydroxybenzamide.

I. Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure you are wearing the appropriate PPE. This is a non-negotiable aspect of laboratory safety mandated by OSHA.

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles conforming to EN166 or NIOSH standards.[11]Protects against splashes and accidental eye contact, which can cause serious irritation.[1][3]
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents skin contact, which can cause irritation.[1][2] Gloves must be inspected before use.[11]
Body Protection Standard laboratory coat.Protects skin and personal clothing from contamination.
II. Containerization and Labeling
  • Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof screw cap. For solid waste, a wide-mouth polyethylene jar is suitable. For liquid waste (e.g., solutions in organic solvents), use a glass or polyethylene solvent waste bottle.

  • Label the Container Clearly: Proper labeling is critical for safety and regulatory compliance.[9] Your institution's EHS department will provide official hazardous waste labels. The label must include:

    • The words "Hazardous Waste"

    • Full chemical name: "N-cyclopentyl-4-hydroxybenzamide" (avoid abbreviations)

    • All components of any mixture, including solvents, with percentages.

    • The specific hazard(s) (e.g., "Irritant")

    • The date accumulation started.

    • Your name, lab number, and contact information.

III. Waste Accumulation and Storage
  • Point of Generation: Keep the labeled waste container at the location where the waste is generated (a "satellite accumulation area").[7]

  • Keep Containers Closed: The container must be kept tightly sealed at all times, except when you are actively adding waste.[7] This prevents the release of vapors and potential spills.

  • Storage Limits: Satellite accumulation areas are limited to 55 gallons of non-acute hazardous waste. Once this limit is reached, or the container is full, it must be moved to a central accumulation area within three days.

IV. Final Disposal
  • Contact EHS: Once your waste container is full, do not dispose of it yourself. Contact your institution's EHS department to arrange for a pickup.

  • Professional Disposal: EHS will transport the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF). The standard and recommended method for this type of organic chemical waste is incineration at an approved waste disposal plant.[1][12] This method ensures the complete destruction of the compound.

The entire process, from generation to disposal, must be documented to ensure a complete chain of custody, as required by the EPA.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for N-cyclopentyl-4-hydroxybenzamide.

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclopentyl-4-hydroxybenzamide
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N-cyclopentyl-4-hydroxybenzamide
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